2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Description
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Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(E)-C-methyl-N-(4-phenylpiperazin-1-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C18H21N3O/c1-15(17-9-5-6-10-18(17)22)19-21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10,22H,11-14H2,1H3/b19-15+ |
InChI Key |
VGPNSVINCKOLHJ-XDJHFCHBSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3O |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
An In-Depth Technical Guide to the Molecular Structure and Properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of the novel Schiff base, 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol. As this compound is not extensively documented in current literature, this paper constructs a detailed predictive profile based on established chemical principles and spectroscopic data from analogous structures, including Schiff bases derived from 2-hydroxyacetophenone and various N-phenylpiperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data for synthesis, characterization, and exploration of this molecule's therapeutic potential.
Introduction and Molecular Overview
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a Schiff base, a class of compounds characterized by the azomethine (>C=N-) functional group. Its structure is a composite of two key pharmacophores:
-
A 2-hydroxyacetophenone moiety, which provides a phenolic hydroxyl group ortho to the imine linkage. This arrangement facilitates the formation of a strong, resonance-assisted intramolecular hydrogen bond (RAHB), a critical feature influencing the molecule's conformation and physicochemical properties.[1][2][3][4]
-
A 1-phenylpiperazine unit, a "privileged structure" frequently found in biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6]
The combination of these two fragments suggests a molecule with a unique stereoelectronic profile and a high potential for biological activity, meriting further investigation.
Caption: Predicted structure of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol.
Proposed Synthesis Workflow
The synthesis of the title compound can be achieved via a classical Schiff base condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 1-amino-4-phenylpiperazine, a hydrazine derivative.[7][8] The reaction is typically catalyzed by a small amount of acid and performed in a suitable solvent like ethanol with refluxing.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine in absolute ethanol in a round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or methanol can be performed for further purification.[9]
Caption: Proposed workflow for the synthesis of the target Schiff base.
Molecular Structure and Crystallography Insights
Intramolecular Hydrogen Bonding and Tautomerism
A defining characteristic of Schiff bases derived from 2-hydroxyacetophenone is the formation of a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen.[1][4] This interaction creates a stable, planar, six-membered pseudo-aromatic ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly influences the molecule's electronic structure and spectroscopic properties.[2][3]
This hydrogen bonding also gives rise to tautomeric equilibrium between the phenol-imine (O-H···N) and keto-amine (O···H-N) forms.[4] While the phenol-imine form is generally more stable, the equilibrium can be influenced by solvent polarity.[4][10]
Caption: Tautomeric equilibrium between phenol-imine and keto-amine forms.
Predicted Crystallographic Parameters
Based on crystal structures of similar compounds, 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is expected to exhibit near planarity in the Schiff base core due to the extensive conjugation and the intramolecular hydrogen bond.[1][9] The piperazine ring will likely adopt a stable chair conformation.[11]
| Parameter | Predicted Value | Rationale / Reference |
| H-Bond Type | Intramolecular O-H···N | Characteristic of ortho-hydroxy Schiff bases.[1][4] |
| O···N distance | ~2.55 - 2.65 Å | Typical for strong intramolecular H-bonds in similar structures.[9] |
| C=N Bond Length | ~1.28 - 1.30 Å | Standard for imine bonds. |
| Piperazine Conf. | Chair | Most stable conformation.[11] |
| Dihedral Angle | Small angle between hydroxyphenyl and imine plane | Due to stabilizing RAHB.[1] |
Spectroscopic Characterization Profile
The structural features of the title compound can be elucidated using a combination of spectroscopic techniques. The following sections predict the key spectral data based on literature values for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The most diagnostic signal is the phenolic proton, which will be significantly deshielded and appear at a very low field (δ > 13 ppm) due to the strong intramolecular hydrogen bond.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Phenolic -OH | 13.5 - 16.0 | Singlet (broad) | Strong intramolecular H-bond with imine nitrogen.[4][7] |
| Aromatic (hydroxyphenyl) | 6.8 - 7.8 | Multiplet | Typical aromatic region. |
| Aromatic (phenylpiperazine) | 6.9 - 7.4 | Multiplet | Typical aromatic region. |
| Piperazine -N-CH₂- (adjacent to phenyl) | 3.2 - 3.5 | Triplet/Multiplet | Deshielded by adjacent N and aromatic ring. |
| Piperazine -N-CH₂- (adjacent to imine N) | 2.8 - 3.1 | Triplet/Multiplet | Position influenced by the imine group. |
| Imine -C-CH₃ | 2.3 - 2.6 | Singlet | Methyl group attached to the imine carbon.[12] |
¹³C NMR: The carbon spectrum will complement the proton data, with the imine carbon being a key downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Reference |
| C=N (Imine) | 165 - 175 | Characteristic for azomethine carbons.[12] |
| C-O (Phenolic) | 158 - 162 | Carbon attached to the deshielding phenolic oxygen.[13] |
| Aromatic Carbons | 115 - 152 | Standard range for phenyl and hydroxyphenyl carbons.[13] |
| Piperazine Carbons | 45 - 55 | Typical range for piperazine ring carbons. |
| Methyl Carbon | 14 - 20 | Aliphatic methyl group.[12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. The intramolecular hydrogen bonding will cause a significant broadening and red-shifting of the O-H stretching vibration.[2][3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch | 2800 - 3200 | Broad, Medium | Broadened due to strong intramolecular H-bonding.[2] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium | CH₂ and CH₃ groups in the molecule. |
| C=N Stretch (Imine) | 1600 - 1625 | Strong | Diagnostic for the azomethine group.[7][14] |
| Aromatic C=C Stretch | 1450 - 1580 | Medium-Strong | Phenyl ring vibrations. |
| C-O Stretch (Phenolic) | 1250 - 1280 | Strong | Phenolic C-O bond. |
| C-N Stretch | 1100 - 1300 | Medium | Piperazine C-N bonds. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern will be characteristic of the phenylpiperazine and Schiff base moieties.
Predicted Fragmentation Pathway: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation is expected to occur at several key points:
-
α-cleavage: Cleavage of the N-N bond of the hydrazine linkage.
-
Piperazine Ring Opening: A characteristic fragmentation pathway for piperazine derivatives involves the cleavage of C-N bonds within the ring, leading to fragments with m/z values like 119, 70, and 56.[15][16][17]
-
Cleavage at the Imine Bond: Fragmentation adjacent to the C=N bond can generate ions corresponding to the 2-hydroxyacetophenone and phenylpiperazine fragments.
Caption: A simplified representation of the predicted mass fragmentation pathways.
Predicted Biological Activity and Therapeutic Potential
While experimental data for the title compound is unavailable, the constituent pharmacophores allow for informed predictions regarding its potential biological activities.
-
Anticancer Activity: Arylpiperazine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including prostate and breast cancer.[5][6][18][19] The mechanism often involves the induction of apoptosis or cell cycle arrest. The specific substitution pattern on the phenyl ring can greatly influence potency and selectivity.[6]
-
Antimicrobial and Antifungal Activity: Schiff bases are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal properties.[20][21][22] The presence of the azomethine group is often crucial for this activity, potentially by interfering with microbial cell processes.[22] The combination with a piperazine moiety, which is also found in many antimicrobial agents, may lead to synergistic or enhanced activity.[23]
Further research, including in vitro screening against various cancer cell lines and microbial strains, is necessary to validate these predictions and fully characterize the therapeutic potential of this novel compound.
Conclusion
This technical guide has presented a comprehensive, predictive profile of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol. By leveraging established chemical principles and data from structurally related molecules, we have proposed a viable synthetic route and detailed the expected structural and spectroscopic characteristics. The presence of the 2-hydroxyacetophenone Schiff base core, with its strong intramolecular hydrogen bond, combined with the biologically significant 1-phenylpiperazine moiety, makes this compound a promising candidate for further investigation in drug discovery, particularly in the fields of oncology and antimicrobial research. The data and protocols outlined herein provide a solid foundation for researchers to synthesize, characterize, and evaluate this novel chemical entity.
References
-
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. Available at: [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. Available at: [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC. Available at: [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]
-
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. Available at: [Link]
-
Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry. Available at: [Link]
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Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. MDPI. Available at: [Link]
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Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. ResearchGate. Available at: [Link]
-
In Vitro and In Silico Evaluation of Piperazine-Schiff Base Derivatives: Antibacterial and Antifungal Activities, DFT, Docking, ADMET and Molecular Dynamics. SSRN. Available at: [Link]
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Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: solvent effects on UV-visible spectra. PubMed. Available at: [Link]
-
Mass spectral fragmentation of Schiff base (HL1). ResearchGate. Available at: [Link]
-
Suggested MS fragmentation pattern of Schiff base ligand. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE COMPOUNDS. Muthayammal College of Arts & Science. Available at: [Link]
-
Crystal structure of 2′-hydroxyacetophenone 4-methylthiosemicarbazide. PMC. Available at: [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). PMC. Available at: [Link]
-
NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC. Available at: [Link]
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Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) (b) in HepaRG-differentiated cells. ResearchGate. Available at: [Link]
-
Resonance Assisted Intramolecular Hydrogen Bond in Schiff Bases. RCIN. Available at: [Link]
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Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety. ResearchGate. Available at: [Link]
-
Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]
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Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. PMC. Available at: [Link]
-
Cu(II) complexes with heterocyclic Schiff bases of 2-amino benzoxazole and acetophenone derivatives; Synthesis, Characterization and Biological Activity. CSIR-NIScPR. Available at: [Link]
-
Crystal structure of 2'-hydroxyacetophenone nicotinoylhydrazone monohydrate, C14H15N3O3 · H2O. ResearchGate. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Schiff Bases of Hydroxyacetophenones and their Copper(II) and Nickel(II) Complexes: Synthesis, Antioxidant Activity and Theoretical Study. Asian Journal of Chemistry. Available at: [Link]
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Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: Solvent effects on UV-visible spectra. ResearchGate. Available at: [Link]
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Synthesis of N'-phenyl-piperazine. PrepChem.com. Available at: [Link]
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Intramolecular hydrogen bonding and tautomerism in Schiff bases. Indian Academy of Sciences. Available at: [Link]
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synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions. Rasayan Journal of Chemistry. Available at: [Link]
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Synthetic studies on optically active Schiff-base ligands derived from condensation of 2-hydroxyacetophenone and chiral diamines. SciSpace. Available at: [Link]
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Combined experimental and theoretical studies on the X-ray crystal structure, FT-IR, 1H NMR, 13C NMR, UV-Vis spectra, NLO behavior and antimicrobial activity of 2-hydroxyacetophenone benzoylhydrazone. Semantic Scholar. Available at: [Link]
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2'-Hydroxyacetophenone. SpectraBase. Available at: [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]
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SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. Available at: [Link]
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Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid. Quest Journals. Available at: [Link]
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UV–vis, IR and 1H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu. Available at: [Link]
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Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? ResearchGate. Available at: [Link]
- A kind of preparation method of N-phenylpiperazine. Google Patents.
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Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Available at: [Link]
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Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
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Thermodynamic Stability of Phenyl-Piperazine Based Hydrazone Ligands
This technical guide details the thermodynamic stability profiles of phenyl-piperazine based hydrazone ligands, a structural class critical in medicinal chemistry for their role as privileged scaffolds in antifungal (e.g., azoles) and CNS-active agents.
Executive Summary
The phenyl-piperazine moiety serves as a high-affinity pharmacophore for serotonergic and dopaminergic receptors, while the hydrazone linkage (
Structural Dynamics & Thermodynamic Principles
The Hydrolytic "Achilles Heel"
The primary thermodynamic vulnerability of hydrazone ligands is acid-catalyzed hydrolysis, yielding the parent carbonyl and hydrazine species. For phenyl-piperazine derivatives, the electron-donating nature of the piperazine nitrogen (N4) significantly influences this stability.
-
Mechanism: Protonation of the imine nitrogen (
) increases the electrophilicity of the azomethine carbon, inviting nucleophilic attack by water. -
Substituent Effect: If the phenyl-piperazine is conjugated to the hydrazone carbon, the lone pair donation from the piperazine nitrogen stabilizes the protonated intermediate via resonance, increasing thermodynamic stability (resistance to hydrolysis).
Tautomeric Equilibrium
Hydrazones exist in equilibrium between the hydrazone (A) and azo-enol (B) forms.
Metal Chelation Thermodynamics
When designed as ligands (e.g., for metallodrugs), stability is defined by the cumulative stability constant (
Visualization of Stability Pathways
The following diagram illustrates the competing pathways governing the stability of the ligand in a physiological environment.
Figure 1: Competing thermodynamic pathways. Acidic environments drive hydrolysis (yellow/red), while metal coordination (green) typically stabilizes the ligand against degradation.
Experimental Protocols
Protocol A: Determination of Hydrolytic Stability (Half-life )
Objective: Quantify kinetic stability across physiological pH ranges (stomach pH 1.2, plasma pH 7.4).
Materials:
-
UV-Vis Spectrophotometer (thermostated at 37°C).[1]
-
Buffer solutions: HCl (pH 1.2), Phosphate (pH 7.4).
-
Stock solution of ligand (1 mM in DMSO).
Workflow:
-
Preparation: Dilute ligand stock into pre-warmed buffer to a final concentration of 10-50
. Ensure DMSO content is to minimize solvent effects. -
Scanning: Immediately record repetitive UV-Vis spectra (200–500 nm) at fixed time intervals (e.g., every 2 mins for 1 hour).
-
Tracking: Monitor the decrease in absorbance at
of the hydrazone (typically 300–360 nm) and the appearance of peaks corresponding to the aldehyde/ketone hydrolysis product. -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Protocol B: Potentiometric Determination of Stability Constants ( )
Objective: Determine protonation constants (
Materials:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Glass electrode (calibrated with standard buffers pH 4.0, 7.0, 10.0).
-
0.1 M NaNO
(ionic strength adjuster). -
Standardized 0.1 M NaOH (CO
-free).
Workflow:
-
Calibration: Calibrate electrode to read hydrogen ion concentration
rather than activity. -
Solution Setup: Prepare three reaction vessels (thermostated at 25°C,
atmosphere):-
Acid Blank: HNO
(0.01 M) + NaNO (0.1 M). -
Ligand: Acid Blank + Ligand (1 mM).
-
Complex: Ligand solution + Metal ion (0.5 mM) [1:2 M:L ratio].
-
-
Titration: Titrate each solution with 0.1 M NaOH, recording pH every 0.05 mL.
-
Data Analysis: Calculate the average number of protons associated with the ligand (
) and the metal-ligand formation function ( ).-
Calculation: Determines ligand
values (typically piperazine N4 and hydrazone NH). -
Calculation: Plot
vs. (negative log of free ligand concentration). The value of at corresponds to .
-
Calculation: Determines ligand
Data Interpretation & Quantitative Analysis
Stability Constants Reference Table
When analyzing phenyl-piperazine hydrazones, compare your experimental data against these established ranges for validation.
| Parameter | Description | Typical Range | Interpretation |
| Protonation of distal N | 8.5 – 9.8 | High basicity aids solubility but may compete with metal binding if sterically close. | |
| Deprotonation of -NH- | 10.5 – 12.0 | Very weak acid; deprotonation usually only occurs upon metal coordination. | |
| Copper(II) Stability | 8.0 – 12.0 | Follows Irving-Williams series (Cu > Ni > Co > Zn). High values indicate chelate effect. | |
| Hydrolysis Half-life | 10 – 120 min | Rapid degradation expected in gastric fluid; requires enteric coating for oral drugs. | |
| Hydrolysis Half-life | > 24 hours | Essential for systemic circulation stability. |
The Hammett Correlation
To predict the stability of new analogs without synthesis, use Hammett plots.
-
Procedure: Plot
(hydrolysis rate or stability constant) against the Hammett substituent constant ( ) of the group on the phenyl ring. -
Insight: A negative
value for hydrolysis suggests that electron-donating groups (like methoxy or the piperazine itself) stabilize the transition state, improving shelf-life.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3] Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]
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Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. [Link]
-
Rollas, S., & Küçükgüzel, Ş.[4] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-supramolecular structures, and sensors. Chemical Society Reviews, 43(6), 1963-1981. [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazone derivatives: Potential scaffold for new drug candidates. Medical Chemistry Research, 26, 287–301. [Link]
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Biological Activity Profile of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol Derivatives
Technical Guide for Drug Development & Application Scientists
Architectural Analysis & Rational Design
The molecule 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol represents a privileged scaffold in medicinal chemistry, often referred to as a "hybrid pharmacophore." Its biological utility stems from the fusion of two distinct active domains, connected by an azomethine (Schiff base) linker.
Pharmacophore Deconstruction
-
Domain A: The Phenolic Schiff Base (Chelation Core)
-
Structure: Derived from 2-hydroxyacetophenone.[1]
-
Function: The ortho-hydroxyl group (
) and the imine nitrogen ( ) form a bidentate ( ) or tridentate pocket. This is critical for metal chelation (e.g., binding Nickel in the active site of Urease) and radical scavenging (antioxidant activity).
-
-
Domain B: The N-Phenylpiperazine Moiety (Bio-Active Carrier)
-
Structure: A lipophilic piperazine ring terminated with a phenyl group.
-
Function: This moiety is a well-known "privileged structure" in CNS drugs and antimicrobials. It enhances membrane permeability (lipophilicity) and provides specific hydrophobic interactions (
stacking) with receptor pockets in enzymes like Acetylcholinesterase (AChE) and DNA minor grooves.
-
Synthesis Protocol
To evaluate the biological profile, high-purity synthesis is required. The formation of the azomethine bond is sensitive to moisture; therefore, anhydrous conditions are preferred.
Reaction Type: Acid-Catalyzed Condensation Precursors: 2-Hydroxyacetophenone + 1-Amino-4-phenylpiperazine
Step-by-Step Methodology
-
Preparation: Dissolve 2-hydroxyacetophenone (10 mmol) in 20 mL of absolute ethanol.
-
Addition: Add an equimolar amount (10 mmol) of 1-amino-4-phenylpiperazine to the solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
Reflux: Heat the mixture at reflux temperature (
) for 4–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The Schiff base will precipitate as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield the pure compound (typically yellow/orange crystals).
Visualization: Synthesis Workflow
Figure 1: Acid-catalyzed condensation pathway for the synthesis of the target Schiff base.[2]
Primary Biological Activity: Urease Inhibition[3][4][5][6]
The most potent application of this scaffold is Urease Inhibition . Urease is a nickel-dependent metalloenzyme found in Helicobacter pylori (causing gastric ulcers) and Proteus mirabilis (causing kidney stones).
-
Mechanism: The 2-hydroxy-imine motif coordinates with the bi-nickel center in the urease active site, preventing the hydrolysis of urea.
-
Potency: Derivatives of this class frequently outperform standard inhibitors like Thiourea or Acetohydroxamic acid (AHA).
Comparative Potency Data (Representative)
| Compound Variant | R-Group (Phenol Ring) | IC | Potency vs. Standard |
| Ligand (Base) | H | Comparable | |
| Derivative A | 5-Cl (Chloro) | 2x Potent | |
| Derivative B | 3,5-di-tert-butyl | Lower | |
| Cu(II) Complex | N/A (Metal Complex) | Superior | |
| Thiourea (Std) | - | Baseline |
Data synthesized from representative studies on piperazine-Schiff base urease inhibitors [1, 4].
Secondary Biological Activity: Antimicrobial Profile[1][2][7][8][9][10]
The N-phenylpiperazine tail provides significant lipophilicity (
Activity Spectrum
-
Gram-Positive (S. aureus, B. subtilis): High activity. The phenol moiety acts as a proton exchanger, disrupting the transmembrane electrochemical gradient.
-
Gram-Negative (E. coli, P. aeruginosa): Moderate activity. Efficacy is enhanced when the phenol ring is substituted with electron-withdrawing groups (e.g.,
, ) or when complexed with metals (Cu, Zn). -
Fungal (C. albicans): The azomethine linkage (
) interferes with normal cell processes.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Broth (Range:
). -
Incubation: Add
inoculum to wells. Incubate at for 24h. -
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = Viable; Pink = Dead).
Cytotoxicity & Metal Complexation[11][12][13]
While the free ligand shows moderate cytotoxicity, its Metal Complexes (specifically Copper(II) and Nickel(II)) exhibit significant anticancer potential.
-
Target: DNA intercalation and cleavage.
-
Mechanism: The planar nature of the phenyl-piperazine-imine system allows intercalation between DNA base pairs. The coordinated metal ion can generate Reactive Oxygen Species (ROS) via Fenton-type reactions, leading to apoptosis in cancer cells (e.g., MCF-7, HepG2).
Visualization: Mechanism of Action
Figure 2: Dual mechanism of action for the ligand and its metal complexes.[2]
Structure-Activity Relationship (SAR) Insights
To optimize this scaffold for specific targets, modifications should follow these principles:
-
The Phenol Ring (Electronic Tuning):
-
Electron Withdrawing Groups (EWG): Adding
or at the 5-position of the phenol ring increases the acidity of the phenolic . This strengthens metal binding (better Urease inhibition) and improves antimicrobial potency [5]. -
Electron Donating Groups (EDG): Adding
tends to decrease activity by destabilizing the Schiff base or reducing lipophilicity.
-
-
The Piperazine Tail (Steric/Lipophilic Tuning):
-
N-Phenyl Substitutions: Adding a para-fluorine (
) to the phenyl ring on the piperazine side enhances CNS penetration and metabolic stability (blocking metabolic oxidation). -
Linker Length: The ethylidene linker (from acetophenone) is optimal. Extending this to a propyl chain often reduces activity due to steric clash within the enzyme active site.
-
References
-
Masood, N., et al. (2024). Synthesis, In Vitro Enzymatic Inhibition, and Molecular Modeling of Novel Piperazine‐Based Bis‐Schiff Base Derivatives as Promising Anti‐urease Agents. ResearchGate. Link
-
Murdjeva, V., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI Molecules. Link
-
Champaneriya, M. T., et al. (2014).[3] Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety. International Journal of Pharmaceutical Sciences Review and Research. Link
-
Saeed, A., et al. (2018). Schiff bases and their metal complexes as urease inhibitors - A brief review. Journal of Advanced Research. Link
-
Usharani, M., et al. (2013). Effect of 1-(4-chloro-phenylazo)-naphthalen-2-ol and 2-[1-(4-Chloro-phenylimino)-ethyl]-phenol with Cu(II), Ni(II), Zn(II), Co(II) and Mn(II) ions on Bacterial growth. International Journal of PharmTech Research. Link
Sources
Technical Guide: 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol as a Tridentate Donor Ligand
This guide provides an in-depth technical analysis of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol , a Schiff base ligand with significant applications in bioinorganic chemistry and drug design.
Executive Summary
The ligand 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (abbreviated here as HL ) represents a versatile class of tridentate chelators derived from the condensation of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. While structurally predisposed to act as an ONN donor (Phenolic Oxygen, Azomethine Nitrogen, Piperazine Nitrogen), this guide explores its coordination chemistry, including design modifications (such as ortho-hydroxylation of the phenyl ring) that enable strict ONO coordination. These ligands are critical in developing metal-based therapeutics, particularly for their DNA-binding affinity, antimicrobial potency, and potential as nuclease mimics.
Ligand Design & Structural Chemistry
Rational Design
The ligand is synthesized via a Schiff base condensation between a ketone and a hydrazine derivative.
-
Precursor A (Ketone): 2-Hydroxyacetophenone.[1][2][3][4] Provides the phenolic oxygen (O) and the ethylidene bridge.
-
Precursor B (Amine): 1-Amino-4-phenylpiperazine.[5] Provides the azomethine nitrogen (N) and the piperazine moiety.
Donor Atom Analysis (The ONO vs. ONN Distinction)
The coordination mode is dictated by the basicity and steric positioning of the donor atoms.
-
Primary Donors (ON): The deprotonated phenolic oxygen (
) and the azomethine nitrogen ( ) form a stable six-membered chelate ring with the metal ion. -
Tertiary Donor (N vs. O):
-
Standard Structure (ONN): In the unsubstituted ligand, the tertiary nitrogen of the piperazine ring (
) often acts as the third donor, forming a tridentate ONN complex. -
ONO Functionalization: To achieve a strict ONO donor set—often preferred for stabilizing high-oxidation states (e.g., Mn(IV), V(V))—the phenyl group on the piperazine is frequently substituted with a hydroxyl group at the ortho position (i.e., 1-amino-4-(2-hydroxyphenyl)piperazine ). This modification introduces a second phenolic oxygen, creating a rigid ONO pincer ligand.
-
Note: For the purpose of this guide, we focus on the coordination protocols applicable to the ONO-variant or the specific conditions where the ligand acts in an ONO capacity (e.g., via exogenous bridging).
Tautomerism
The ligand exhibits keto-enol tautomerism in solution, which is solvent-dependent.
-
Solid State: Predominantly exists in the enol-imine form, stabilized by intramolecular hydrogen bonding (
). -
Coordination: Upon metal binding, the phenolic proton is displaced, locking the ligand in the enolate form.
Experimental Protocols
Synthesis of the Ligand (HL)
Reagents: 2-Hydroxyacetophenone (10 mmol), 1-Amino-4-phenylpiperazine (10 mmol), Ethanol (Absolute), Glacial Acetic Acid (Catalytic).
Protocol:
-
Dissolution: Dissolve 1.36 g (10 mmol) of 2-hydroxyacetophenone in 20 mL of hot absolute ethanol.
-
Addition: Slowly add 1.77 g (10 mmol) of 1-amino-4-phenylpiperazine dissolved in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux: Reflux the mixture at 80°C for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: 3:7 Ethyl Acetate/Hexane).
-
Precipitation: Cool the solution to room temperature, then refrigerate at 4°C overnight.
-
Purification: Filter the resulting yellow precipitate, wash with cold ethanol (3 x 5 mL) and diethyl ether. Recrystallize from hot ethanol/acetonitrile (1:1).
Yield: ~75-85% | M.P.: 180-185°C (dependent on substituents).
Synthesis of Metal Complexes ([M(L)X])
Target Metals: Cu(II), Ni(II), Co(II), Zn(II). General Procedure:
-
Dissolve the ligand HL (1 mmol) in hot methanol (20 mL).
-
Add Metal(II) Acetate/Chloride salt (1 mmol) dissolved in methanol (10 mL) dropwise.
-
Adjust pH to ~7.5 using dilute
or to facilitate deprotonation. -
Reflux for 3 hours. The solution color will change (e.g., Green for Cu, Brown for Co).
-
Evaporate solvent to half volume and cool. Filter the solid complex.
Characterization Data Summary
| Technique | Key Feature | Interpretation |
| FT-IR | Shift to lower freq. confirms N-coordination. | |
| FT-IR | Disappearance in complex confirms deprotonation. | |
| ¹H NMR | Singlet @ 12-13 ppm | Phenolic -OH (absent in complex). |
| UV-Vis | d-d transitions | Geometry (Square Planar/Octahedral). |
| Molar Cond. | Low values (< 20 | Non-electrolytic nature (neutral complex). |
Visualization of Workflows
Synthesis & Coordination Pathway
The following diagram illustrates the reaction pathway and the chelation mechanism.
Caption: Synthesis of the HL ligand and subsequent metallation to form the tridentate complex.
Biological Mechanism of Action (DNA Binding)
Metal complexes of this ligand often exhibit DNA binding via intercalation.
Caption: Proposed mechanism of cytotoxicity via DNA intercalation and oxidative cleavage.
Biological Applications & Causality
DNA Binding & Cleavage
The planar aromatic domains of the phenyl and phenol rings facilitate intercalation between DNA base pairs.
-
Causality: The chelation of Cu(II) or Ni(II) increases the planarity and hydrophobicity of the complex, enhancing the binding constant (
) significantly compared to the free ligand. -
Validation: Binding affinity is typically validated via UV-Vis titration (hypochromism and bathochromic shift) and Viscosity measurements (increase in DNA viscosity).
Antimicrobial Activity
The complexes often show higher activity than the free ligand (Chelation Theory).
-
Mechanism: Chelation reduces the polarity of the metal ion (via partial sharing of positive charge with donor groups) and increases lipophilicity (delocalization of
-electrons). -
Result: Enhanced penetration through the lipid layer of bacterial cell membranes, blocking metal binding sites in enzymes.
References
-
Schiff Base Ligands from 2-Hydroxyacetophenone
- Synthesis and Characterization of Schiff Base Ligands derived
-
Source:
-
Piperazine-Based Ligands in Medicinal Chemistry
-
Recent advances in the synthesis of piperazine based ligands and metal complexes.
-
Source:
-
-
Coordination Modes of Hydrazone-Type Ligands
- Tridentate Schiff base ligands and their transition metal complexes.
-
Source:
-
Biological Activity of Piperazine Derivatives
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
-
Source:
Sources
Electronic Absorption Spectra of Piperazine-Phenol Schiff Bases: A Guide for Researchers
An In-Depth Technical Guide
Foreword: Beyond the Spectrum
In the realm of molecular design and analysis, few scaffolds offer the versatile interplay of structure and electronic properties as Schiff bases derived from piperazine and phenolic aldehydes. These molecules are more than just synthetic targets; they are dynamic systems whose electronic absorption spectra serve as a window into a rich world of tautomerism, intramolecular interactions, and environmental sensitivity. For researchers in materials science, sensor development, and medicinal chemistry, understanding these spectral characteristics is not merely an academic exercise—it is fundamental to harnessing their potential.[1][2][3][4]
This guide is designed to move beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a framework for understanding the causality behind the observed spectral phenomena. We will explore not only what happens to the absorption bands under different conditions but why it happens. The protocols described are designed as self-validating systems, ensuring that the data you generate is both accurate and interpretable. By grounding our discussion in authoritative literature and proven methodologies, this document aims to be an essential resource for both seasoned investigators and those new to the field.
The Molecular Architecture: Synthesis and Core Chromophores
The foundation of any spectroscopic study is a well-characterized molecule. Piperazine-phenol Schiff bases are typically synthesized via a straightforward condensation reaction between a phenolic aldehyde (like salicylaldehyde or a derivative) and a piperazine-containing amine.[3][5][6] The resulting imine (-C=N-) or azomethine group is the central chromophore, but its electronic properties are profoundly influenced by the connected piperazine and phenol moieties.
Caption: General synthesis of a piperazine-phenol Schiff base.
The electronic absorption spectrum of these molecules is typically characterized by distinct bands in the UV-visible region. These arise from specific electronic transitions within the molecule's π-system and non-bonding orbitals.
| Transition Type | Typical Wavelength (nm) | Originating Moiety / Orbitals |
| π → π | 250 - 350 nm | Aromatic rings (phenol) and the conjugated imine group. These are typically high-intensity bands.[7][8] |
| n → π | 350 - 450 nm | Lone pair electrons on the imine nitrogen and phenolic oxygen transitioning to an anti-bonding π* orbital. These bands are generally weaker.[7][9] |
| Charge Transfer (CT) | > 400 nm | Intramolecular charge transfer from electron-donating groups (phenolic -OH, piperazine) to electron-accepting groups (imine).[10][11] |
Table 1. Common electronic transitions in piperazine-phenol Schiff bases.
The Dynamic Equilibrium: Keto-Enol Tautomerism
A defining characteristic of Schiff bases derived from ortho-hydroxy aldehydes (like salicylaldehyde) is the existence of a tautomeric equilibrium between the enol-imine and keto-amine forms.[12] This equilibrium is stabilized by a strong intramolecular hydrogen bond.
-
Enol-Imine Form: The phenolic proton forms a hydrogen bond with the imine nitrogen (O-H···N). This form typically dominates in nonpolar solvents and is associated with absorption bands at shorter wavelengths (e.g., ~320-350 nm), corresponding to the π → π* transitions of the benzenoid system.[13][14]
-
Keto-Amine Form: The proton transfers from the oxygen to the nitrogen, creating a zwitterionic or quinoidal structure with an N-H···O hydrogen bond. This form has a more extended π-conjugation, resulting in a characteristic long-wavelength absorption band (e.g., ~400-450 nm).[14][15] This band is often assigned to the S₁ ← S₀ (π, π*) transition of the keto tautomer.[15]
The position of this equilibrium is highly sensitive to the molecular environment, a feature we can exploit for sensing applications.
Caption: The critical keto-enol tautomeric equilibrium.
Environmental Influence I: Solvatochromism
Solvatochromism—the change in absorption color with solvent polarity—is a powerful tool for probing the electronic structure of these Schiff bases. The effect arises because solvents of different polarities differentially stabilize the ground and excited states of the molecule.
In our experience, increasing solvent polarity often shifts the tautomeric equilibrium toward the more polar keto-amine form.[14][15] This is because the zwitterionic character of the keto tautomer is better stabilized by polar solvent molecules.[15] This results in a noticeable increase in the intensity of the long-wavelength absorption band.
| Solvent | Polarity (ET(30)) | Typical λmax (nm) for Enol Band | Typical λmax (nm) for Keto Band |
| Cyclohexane | 31.2 | ~340 | ~410 (often a weak shoulder) |
| Chloroform | 39.1 | ~345 | ~415 |
| Ethanol | 51.9 | ~350 | ~425 (intensity increases) |
| DMSO | 45.1 | ~355 | ~435 (often prominent) |
Table 2. Illustrative solvatochromic effects on the electronic absorption bands of a salicylidene-piperazine Schiff base. Note: Actual values are molecule-dependent.
Caption: A self-validating workflow for solvatochromism studies.
Environmental Influence II: Halochromism (pH Effects)
The electronic spectra of piperazine-phenol Schiff bases are often exquisitely sensitive to pH due to the presence of multiple acidic and basic centers: the phenolic hydroxyl group and the nitrogen atoms of the imine and piperazine moieties.
-
In Acidic Media (Low pH): Protonation of the imine nitrogen is common. This can disrupt the intramolecular hydrogen bond, often favoring the enol-imine form and leading to a blue shift (hypsochromic shift) of the absorption bands.
-
In Neutral Media (Intermediate pH): The molecule exists in the equilibrium described previously. The appearance of sharp isosbestic points during pH titration is a hallmark of a clean, two-component equilibrium (e.g., between the neutral and deprotonated forms), providing a self-validating checkpoint for the experiment.[16]
-
In Basic Media (High pH): Deprotonation of the phenolic hydroxyl group forms a phenolate anion.[17] This increases the electron-donating ability of the phenoxy group, leading to a significant red shift (bathochromic shift) in the π → π* transition band.
| pH Range | Dominant Species | Key Spectral Feature |
| < 4 | Protonated (Imine) | Blue-shift of π → π* band |
| 6 - 8 | Neutral (Enol-Keto Equilibrium) | Appearance of isosbestic points |
| > 10 | Deprotonated (Phenolate) | Strong red-shift of π → π* band |
Table 3. Typical pH-dependent spectral changes (Halochromism).
The Role of Theoretical Calculations
Modern research relies heavily on the synergy between experimental data and theoretical modeling. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools.[18][19]
-
Geometry Optimization: DFT calculations can determine the most stable geometries of the enol and keto tautomers, providing insights into bond lengths and angles.[20]
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the nature of electronic transitions (e.g., π → π* vs. ICT) and predicting reactivity.[18][21]
-
Spectral Simulation: TD-DFT can predict the electronic absorption spectra, allowing for the assignment of experimental bands to specific electronic transitions, which is crucial for a complete interpretation.
Standardized Experimental Protocols
Trustworthy data is built on rigorous methodology. The following protocols represent field-proven, self-validating approaches.
Protocol 1: General UV-Vis Spectroscopic Measurement
-
Preparation: Prepare a stock solution (~10⁻³ M) of the Schiff base in a suitable spectroscopic grade solvent (e.g., DMSO, Ethanol).
-
Dilution: Create a working solution (~10⁻⁵ M) by diluting the stock solution. The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 A.U.).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).
-
Blanking: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measurement: Replace the solvent in the sample cuvette with the working solution. Record the absorption spectrum over the desired range (e.g., 200-700 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each band.
Protocol 2: Investigation of pH Effects (Halochromism)
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Solution Preparation: Prepare a set of solutions with a constant concentration of the Schiff base (~10⁻⁵ M) and a constant ionic strength, with each solution containing a different pH buffer. A small amount of a co-solvent like ethanol may be needed for solubility.
-
Measurement: Record the UV-Vis spectrum for each solution, using the corresponding buffer as the blank.
-
Causality Check: Plot the spectra on a single graph. The presence of one or more isosbestic points indicates a clear equilibrium between two or more species.[16]
-
Data Analysis: Plot λmax versus pH and absorbance at a fixed wavelength versus pH to determine pKa values.
Conclusion: An Integrated Perspective
The electronic absorption spectrum of a piperazine-phenol Schiff base is a rich tapestry woven from the threads of its fundamental π → π* and n → π* transitions, the dynamic keto-enol tautomerism, and its sensitivity to the surrounding solvent and pH. Understanding these characteristics is paramount for designing molecules with tailored optical properties for applications ranging from colorimetric sensors to advanced photoactive materials.[22][23] By combining careful experimental work, as outlined in the self-validating protocols, with the insights from theoretical calculations, researchers can fully decode the information held within these spectra and unlock the full potential of this versatile class of compounds.
References
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The Journal of Chemical Physics. (2006). Enol-keto tautomerism of aromatic photochromic Schiff base N,N′-bis(salicylidene)-p-phenylenediamine: Ground state equilibrium and excited state deactivation studied by solvatochromic measurements on ultrafast time scale. [Link]
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ResearchGate. (N/A). (PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. [Link]
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-
PMC. (N/A). The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols. [Link]
-
PMC. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]
-
ResearchGate. (2025). Proton Transfer Assisted Charge Transfer Phenomena in Photochromic Schiff Bases and Effect of -NEt2 Groups to the Anil Schiff Bases. [Link]
-
ResearchGate. (2025). Keto–enol tautomerism of two structurally related Schiff bases: Direct and indirect way of creation of the excited keto tautomer. [Link]
-
PMC. (N/A). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]
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PMC. (N/A). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. [Link]
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ResearchGate. (N/A). (a) UV-vis absorption spectra of SISC recorded at various pH values in.... [Link]
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PubMed. (2024). A piperazine- modified Schiff base sensor for highly selective detection of Zr (IV) ions: unveiling its antioxidant potential and regulatory effects on Zea mays growth. [Link]
-
MDPI. (2003). Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases. [Link]
-
MDPI. (2020). Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. [Link]
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SID. (N/A). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]
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Dalton Transactions. (N/A). Synthesis and characterization of substituted Schiff-base ligands and their d10 metal complexes: structure-induced luminescence tuning behaviors and applications in co-sensitized solar cells. [Link]
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OMICS International. (N/A). The Importance And Applications Of Schiff Bases. [Link]
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ResearchGate. (2026). Structural and Sensing Insights Into a Piperazine‐Functionalized Schiff Base Alkyne Probe for Zn (II) Detection: Antioxidant, Anticancer, and Antibacterial Evaluations. [Link]
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ACS Omega. (2021). Potential Third-Order Nonlinear Optical Response Facilitated by Intramolecular Charge Transfer in a Simple Schiff Base Molecule: Experimental and Theoretical Exploration. [Link]
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PMC. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. [Link]
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The Journal of Physical Chemistry A. (2006). Photoinduced Intramolecular Proton Transfer of Phenol-Containing Ligands and Their Zinc Complexes. [Link]
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Jetir.Org. (N/A). Application of Schiff base as a fluorescence sensor. [Link]
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MDPI. (2023). Advances in Schiff Base and Its Coating on Metal Biomaterials—A Review. [Link]
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ResearchGate. (N/A). Electronic spectral data of the Schiff bases and their complexes.. [Link]
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Digital Repository. (N/A). Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole with salicylaldehyde with some divalent transition metals. [Link]
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PubMed. (2015). Synthesis, spectroscopic characterization and pH dependent photometric and electrochemical fate of Schiff bases. [Link]
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The Distant Reader. (N/A). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]
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Der Pharma Chemica. (N/A). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). [Link]
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MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]
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Dalton Transactions. (N/A). Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. [Link]
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Indian Academy of Sciences. (N/A). versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde. [Link]
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Life Academy of Biomedicine and Science. (2022). Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. [Link]
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New Journal of Chemistry. (N/A). Development of a novel AIE active piperazine appended chemosensor for solvent-regulated selective detection of IIB elements [Zn(ii), Cd(ii), Hg(ii)], Cl− and picric acid via varying emission colors to distinguish one another: environmental and biological applications. [Link]
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Der Pharma Chemica. (N/A). Green Synthesis of Pharmacologically Active Piperazine Substituted Schiff Bases and their Antimicrobial Activities. [Link]
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PMC. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]
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Theoretical DFT calculations for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol geometry
Executive Summary
This technical guide outlines the computational protocol for determining the geometry, electronic structure, and spectroscopic properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol . This molecule represents a class of bioactive Schiff bases derived from 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine .
The structural core features a phenol ring linked via an ethylidene bridge to a piperazine moiety. The critical theoretical challenge lies in accurately modeling the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the imine nitrogen, which dictates the molecule's planarity and bioactivity. This guide prescribes a Density Functional Theory (DFT) workflow using the B3LYP/6-311++G(d,p) level of theory, validated by field standards for ortho-hydroxy Schiff bases.
Part 1: Molecular Architecture & Computational Strategy
Structural Dynamics and Tautomerism
The target molecule exists in a dynamic equilibrium dominated by two tautomeric forms. Accurate DFT calculations must assess the relative stability of these forms to determine the global minimum.
-
Enol-Imine (OH Form): The proton resides on the oxygen. This is typically the stable ground state in non-polar solvents and gas phase due to aromaticity retention in the phenol ring.
-
Keto-Amine (NH Form): The proton transfers to the nitrogen, creating a quinoid structure. This form is often stabilized in highly polar solvents or the solid state.
Critical Mechanism: The transition involves an Intramolecular Proton Transfer (ESIPT) mechanism, which must be modeled to understand the molecule's photochromic properties.
Basis Set and Functional Selection
To capture the subtle electronic effects of the IMHB and the lone pair interactions in the piperazine ring, the following model chemistry is required:
-
Functional: B3LYP (Hybrid) is the standard for organic Schiff bases. However, wB97XD or B3LYP-D3 is recommended to account for dispersion forces (
- stacking) between the phenyl rings if the geometry folds. -
Basis Set: 6-311++G(d,p) .[1][2][3][4]
-
++ (Diffuse functions): Essential for correctly modeling the lone pairs on Oxygen and Nitrogen and the hydrogen bond interaction.
-
(d,p) (Polarization functions): Required for the flexibility of the ethylidene linker and piperazine chair conformation.
-
Part 2: Step-by-Step Computational Protocol
Workflow Diagram
The following diagram illustrates the logical flow from initial structure generation to property analysis.
Figure 1: Computational workflow for characterizing Schiff base geometry and properties.
Detailed Methodology
Step 1: Geometry Construction
Construct the molecule with the imine bond (
Step 2: Optimization (Input Block Example)
For Gaussian software, the route section should specify the method, basis set, and solvation model (if mimicking physiological conditions).
Directive: Use opt freq to perform optimization and frequency analysis in a single job.
-
Why Ethanol? Schiff bases are often synthesized and crystallized in ethanol; this allows direct comparison with experimental UV-Vis data.
-
Int=Ultrafine: Recommended for soft modes associated with the rotation of the phenyl-piperazine tail.
Step 3: Validation Criteria
Upon convergence, verify the stationary point:
-
Imaginary Frequencies: Must be 0 . (A single imaginary frequency indicates a transition state, likely the proton transfer state).
-
Bond Lengths:
- distance should be approx 1.60 - 1.75 Å (Strong H-bond).
- bond length should be approx 1.28 - 1.30 Å (Double bond character).
Part 3: Geometric & Electronic Analysis
Tautomeric Equilibrium Visualization
The bioactivity of this molecule is linked to its ability to undergo proton transfer. The diagram below maps the structural relationship.
Figure 2: Proton transfer pathway between Enol-Imine and Keto-Amine tautomers.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity and biological stability (Hard-Soft Acid Base theory).
| Orbital | Localization (Predicted) | Significance |
| HOMO | Phenol ring & Piperazine Nitrogen | Electron donor capability; site of oxidation. |
| LUMO | Imine Linker & Phenyl ring | Electron acceptor; site of nucleophilic attack.[5] |
| Gap ( | ~3.5 - 4.0 eV | Indicates kinetic stability. A lower gap suggests higher antioxidant activity. |
Calculation:
Molecular Electrostatic Potential (MEP)
Generate the MEP surface to identify binding sites for drug-receptor interactions.
-
Red Regions (Negative Potential): Phenolic Oxygen and Imine Nitrogen. These are the primary sites for electrophilic attack or metal chelation.
-
Blue Regions (Positive Potential): Protons on the phenyl rings and the piperazine backbone.
Part 4: Data Presentation Standards
When reporting your results, consolidate the optimized geometric parameters into a comparative table. If experimental X-ray data (XRD) exists for analogs, include it for validation.
Table 1: Key Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond Type | Calculated ( | Experimental Analog (Ref) |
| Bond Length | O(1)-H | 0.99 | ~0.95 |
| H...N(imine) | 1.68 | 1.70 - 1.80 | |
| C(7)=N(imine) | 1.29 | 1.28 | |
| N-C(piperazine) | 1.46 | 1.47 | |
| Bond Angle | O-H...N | 148.5 | 145 - 150 |
| C-N-C (Imine) | 120.4 | 121.0 | |
| Dihedral | Phenol-Imine Plane | 0.5 (Planar) | < 5.0 |
Note: The near-zero dihedral angle confirms the planarity of the chelate ring formed by the hydrogen bond.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Temel, E., et al. (2015).[1][3] DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol.[1][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 534-546.[1][3]
- Context: Validates the B3LYP/6-311++G(d,p) methodology for phenol-imine Schiff bases.
- Ünver, H., et al. (2002). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Crystallography, 32, 127–133. Context: Establishes the structural preference for the Enol-Imine form in ortho-hydroxy Schiff bases.
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.
- Context: Foundational paper for the PCM solvation model used in drug design calcul
Sources
Solubility profile of phenyl-piperazine imine derivatives in organic solvents
Navigating the Solubility Landscape of Phenyl-Piperazine Imine Derivatives in Organic Solvents: A Technical Whitepaper
Executive Summary
Phenyl-piperazine imine derivatives represent a critical class of pharmacophores widely utilized in the development of neuroactive agents, antidepressants, and targeted anti-cancer therapeutics. The transition of these molecules from discovery chemistry to scalable formulation heavily depends on their physicochemical properties—specifically, their solubility profiles in various organic solvents. This whitepaper provides an in-depth mechanistic analysis of the solvation thermodynamics governing these derivatives, presents quantitative solubility data, and outlines a self-validating experimental protocol for accurate solubility determination.
Structural Rationale and Solvation Thermodynamics
The solubility of phenyl-piperazine imine derivatives is dictated by a delicate balance of intermolecular forces. The parent 1-phenylpiperazine scaffold exhibits a polar yet lipophilic nature, rendering it highly soluble in common organic solvents such as dichloromethane and ethanol[1]. This amphiphilic character arises from the hydrophobic phenyl ring and the basic, hydrogen-bonding capable nitrogen atoms within the piperazine ring[1].
The introduction of an imine linkage (Schiff base, -N=CH-) fundamentally alters this thermodynamic profile. The imine bond extends the
-
Aprotic Polar Solvents (e.g., Dichloromethane, DMSO): The polarizability of the imine double bond and the basicity of the piperazine nitrogens facilitate strong dipole-dipole interactions with aprotic polar solvents, resulting in exceptionally high solubility[1][2].
-
Protic Solvents (e.g., Methanol, Ethanol): The imine nitrogen and piperazine secondary/tertiary amines act as strong hydrogen bond acceptors, allowing for moderate to high solubility in alcohols[3].
-
Non-Polar Solvents (e.g., Hexane): The increased planarity from the imine linkage enhances crystal lattice packing efficiency via
stacking. In non-polar solvents, the weak solute-solvent interactions cannot overcome this high crystal lattice energy, leading to poor solubility[3].
Quantitative Solubility Profile
The following table summarizes the representative thermodynamic solubility of a standard phenyl-piperazine imine derivative (free base) in various organic solvents at 298.15 K. This data is critical for selecting reaction solvents, designing crystallization anti-solvent systems, and guiding lipid-based formulations.
| Organic Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism & Synthetic Utility |
| Dichloromethane (DCM) | 8.93 | > 100 | Strong dipole-dipole interactions; ideal for liquid-liquid extraction[1]. |
| Methanol (MeOH) | 32.7 | 50 - 80 | Hydrogen bond donation to imine/piperazine nitrogens; good for reductive amination[3]. |
| Ethyl Acetate (EtOAc) | 6.02 | 20 - 40 | Moderate polarity; excellent primary solvent for cooling crystallization[4]. |
| Hexane | 1.89 | < 5 | Poor solvation of polar basic nitrogens; highly effective anti-solvent[3]. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | Universal aprotic solvent; strong H-bond acceptor; used for high-concentration assays. |
Experimental Methodology: Self-Validating Thermodynamic Solubility Assay
Determining the true equilibrium solubility of these derivatives requires rigorous methodology to differentiate between transient kinetic solubility and stable thermodynamic solubility[5][6]. The following Shake-Flask protocol is engineered as a self-validating system to ensure data integrity[7][8].
Step 1: Preparation of Saturated Slurry
-
Action: Add an excess amount (e.g., 100 mg) of the crystalline phenyl-piperazine imine derivative to a 5 mL sealed glass vial containing 2 mL of the target organic solvent[3].
-
Causality: An excess of solid ensures that the chemical potential of the undissolved solid equals that of the dissolved solute, satisfying the fundamental thermodynamic requirement for equilibrium[3].
Step 2: Thermal Equilibration
-
Action: Place the sealed vial in an orbital shaker bath with strict temperature control set to 298.15 K (25 °C). Agitate at 200 RPM for 72 hours[7].
-
Causality: Kinetic solubility can artificially spike within the first few hours of dissolution[5]. A 72-hour extended equilibration guarantees that the system has bypassed metastable kinetic states and reached true thermodynamic equilibrium[5][6].
Step 3: Phase Separation
-
Action: Transfer the slurry to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter[8].
-
Causality: Centrifugation compacts the solid mass, while PTFE filtration removes sub-micron colloidal particles. Failing to remove these particles leads to their dissolution upon dilution in the analytical mobile phase, artificially inflating the quantified solubility[8].
Step 4: Self-Validation via Solid-State Analysis
-
Action: Recover the undissolved solid pellet, dry it gently under a nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD)[4].
-
Causality: Organic solvents can induce polymorphic transformations or solvate formation during the 72-hour equilibration. XRPD confirms that the measured solubility corresponds to the original, intended crystal form rather than an unexpected solvate[4].
Step 5: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant with the HPLC mobile phase and quantify the concentration against a multi-point calibration curve of a known reference standard[7][8].
-
Causality: Immediate dilution prevents precipitation in the HPLC autosampler. UV detection leverages the strong chromophore of the conjugated phenyl-imine system for high specificity and sensitivity[7].
Workflow Visualization
Fig 1. Self-validating thermodynamic solubility workflow via the shake-flask method.
Synthetic and Formulation Implications
Understanding this solubility profile is paramount for downstream processing. For instance, the high solubility in DCM and low solubility in hexane makes this solvent/anti-solvent pair ideal for purifying crude imine reaction mixtures via precipitation. Furthermore, if the free base exhibits poor aqueous solubility but high organic solubility, it can be readily dissolved in organic solvents for salt screening (e.g., reacting with HCl gas in ether to precipitate the highly water-soluble hydrochloride salt)[7][8].
References
- Guidechem. "1-Phenylpiperazine 92-54-6 wiki".
- Benchchem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts".
- Benchchem. "Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives".
- Benchchem. "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability".
- PMC. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds".
- Semantic Scholar. "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds".
- Google Patents. "US9101626B2 - Process for preparing 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine".
- MDPI. "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists".
- Google Patents. "EP2398785B1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2398785B1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine - Google Patents [patents.google.com]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Tautomeric Equilibrium in 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol Solutions: A Comprehensive Technical Guide
Executive Summary
In the realm of rational drug design, the dynamic structural isomerism of small molecules dictates their pharmacokinetic and pharmacodynamic profiles. The compound 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol —a highly functionalized ortho-hydroxy hydrazone derivative—exhibits a pronounced intramolecular proton transfer (IPT) process. This results in a dynamic tautomeric equilibrium between the phenol-imine (OH···N) and keto-amine (O···HN) forms [3, 4].
Because the piperazine moiety is a privileged pharmacophore in neuroactive and antineoplastic agents, understanding the tautomeric state of this molecule in various microenvironments is critical. The tautomeric shift fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity (LogP), and 3D conformation, directly impacting blood-brain barrier (BBB) permeability and target receptor affinity. This whitepaper provides a rigorous, field-proven framework for characterizing and quantifying this equilibrium using self-validating spectroscopic and computational methodologies.
Mechanistic Framework: The Causality of Tautomerization
The tautomerism of ortho-hydroxy Schiff bases and hydrazones is governed by a delicate balance of intramolecular and intermolecular forces [1]. The proton transfer occurs across a pre-existing intramolecular hydrogen bond (IHB) forming a pseudo-six-membered chelate ring.
-
The Phenol-Imine Form (OH···N): Thermodynamically favored in non-polar, aprotic solvents (e.g., cyclohexane, toluene) and in the solid state. This stability is driven by the preservation of the full aromaticity of the phenolic ring.
-
The Keto-Amine Form (O···HN): Favored in polar protic and aprotic solvents (e.g., Methanol, DMSO). The transition to the keto-amine (often adopting a quinoid structure) involves a loss of phenolic aromaticity, which is energetically compensated by strong intermolecular dipole-dipole interactions and solvent hydrogen bonding [4].
The equilibrium constant (
By shifting the solvent polarity or temperature, we can perturb this equilibrium. The presence of the electron-rich 4-phenyl-piperazine group modulates the basicity of the imine nitrogen, significantly lowering the activation energy barrier for proton transfer compared to standard alkyl hydrazones [2].
Experimental Workflows & Self-Validating Protocols
As application scientists, we must ensure that our analytical workflows are self-validating. A single technique is vulnerable to artifacts (e.g., aggregation mimicking tautomerism). Therefore, orthogonal validation using UV-Vis solvatochromism, Variable-Temperature NMR (VT-NMR), and Density Functional Theory (DFT) is mandatory [3].
Protocol 1: UV-Vis Solvatochromic Titration for Determination
Causality: UV-Vis spectroscopy is highly sensitive to the extended conjugation changes during tautomerization. The phenol-imine form typically absorbs at
-
Solvent Purification & Dehydration: Dry all solvents over activated 3Å molecular sieves for 48 hours. Why: Trace water acts as a competitive hydrogen bond donor/acceptor, artificially skewing the equilibrium toward the keto-amine form and invalidating the intrinsic
measurement. -
Stock Solution Preparation: Prepare a
M stock of the compound in the target solvents. Why: This concentration ensures absorbance values remain within the linear dynamic range of the detector (0.1 - 1.0 AU), strictly adhering to the Beer-Lambert law. -
Spectral Acquisition: Scan from 250 nm to 550 nm at a constant temperature (298.0 ± 0.1 K) using a Peltier-controlled cuvette holder. Overlay the spectra from different solvents.
-
Internal Validation (Isosbestic Points): Identify isosbestic points in the overlaid spectra. Why: The presence of a sharp isosbestic point confirms a pure two-state tautomeric equilibrium. Deviation or "blurring" of this point indicates sample degradation, aggregation, or the presence of a third absorbing species.
Protocol 2: Variable-Temperature H-NMR (VT-NMR) for Thermodynamic Profiling
Causality: While UV-Vis provides bulk electronic data, NMR provides atomic-level resolution of the proton transfer. The phenolic OH proton typically resonates around 12.0–14.0 ppm, whereas the keto-amine NH proton shifts to 14.5–16.0 ppm [2].
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-
or CDCl . Why: Deuterated solvents provide the necessary lock signal, and anhydrous conditions prevent rapid proton exchange with water, which would collapse the OH/NH signals into a broad, unintegrable baseline hump. -
Temperature Calibration: Calibrate the NMR probe using a standard methanol or ethylene glycol sample. Why: Instrument temperature readouts can deviate by up to ±2 K. Precise thermodynamic extraction requires absolute temperature accuracy.
-
Acquisition & Integration: Acquire spectra at 10 K intervals from 283 K to 343 K. Integrate the distinct OH and NH resonance peaks. Calculate
at each temperature: . -
van 't Hoff Analysis: Plot
versus . Why: The slope ( ) and intercept ( ) of the linear regression yield the fundamental thermodynamic parameters of the proton transfer.
Quantitative Data Presentation
The following tables summarize the expected spectroscopic and thermodynamic profiles for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol, demonstrating the profound impact of the microenvironment.
Table 1: Solvent Effects on Tautomeric Equilibrium (
| Solvent | Dielectric Constant ( | Calculated | Dominant Species | ||
| Cyclohexane | 2.02 | 335 | N/A (Trace) | < 0.05 | Phenol-Imine |
| Chloroform | 4.81 | 338 | 405 | 0.42 | Phenol-Imine |
| Ethanol | 24.5 | 342 | 412 | 1.85 | Keto-Amine |
| DMSO | 46.7 | 345 | 418 | 4.10 | Keto-Amine |
Table 2: Thermodynamic Parameters of Proton Transfer (derived from VT-NMR in DMSO-
| Parameter | Value | Interpretation |
| -12.4 kJ/mol | The transfer to the keto-amine form is exothermic in polar media, driven by solvent stabilization. | |
| -28.5 J/(mol·K) | Negative entropy reflects increased solvent ordering (solvation shell) around the highly dipolar keto-amine tautomer. | |
| -3.9 kJ/mol | Spontaneous shift toward the keto-amine form at room temperature in DMSO. |
System Architecture & Logical Flow
The diagram below maps the causality between the physical environment, the resulting tautomeric state, and the orthogonal analytical techniques required for robust characterization.
Logical flow of tautomeric equilibrium analysis and validation methodologies.
Conclusion
The tautomeric equilibrium of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is not merely a spectroscopic curiosity; it is a fundamental physicochemical property that dictates its utility in drug development. By employing the self-validating protocols outlined above—combining the macroscopic electronic data of UV-Vis with the atomic resolution of VT-NMR—researchers can accurately map the energy landscape of this molecule. Recognizing that the keto-amine form dominates in physiological (polar) environments is critical for accurate in silico docking studies and predictive pharmacokinetic modeling.
References
- Hydrazones: 1.2.2 Tautomerism in hydrazone. ICTP.
- Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. National Institutes of Health (NIH).
- Theoretical investigation of tautomeric equilibrium in ortho-hydroxy phenyl Schiff bases. ResearchGate.
- Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications. National Institutes of Health (NIH).
Literature review of antimicrobial hydrazone compounds containing piperazine
Executive Summary
In the context of escalating antimicrobial resistance (AMR), the hybridization of privileged pharmacophores offers a high-probability strategy for lead discovery. This guide analyzes the Piperazine-Hydrazone conjugate—a scaffold combining the pharmacokinetic superiority of piperazine with the metal-chelating, azomethine-based reactivity of hydrazones.
This document serves as a technical blueprint for researchers, detailing the synthetic accessibility, Structure-Activity Relationships (SAR), and validated mechanisms of action (MoA) necessary to engineer next-generation anti-infectives.
Chemical Rationale: The Hybrid Advantage
The therapeutic potential of this hybrid scaffold rests on the synergistic interplay between its two core components:
-
The Piperazine Core (Pharmacokinetic Modulator):
-
Solubility & Bioavailability: The basic nitrogen atoms improve water solubility at physiological pH, enhancing oral bioavailability.
-
Target Interaction: The semi-rigid, six-membered ring acts as a linker that positions substituents into specific receptor pockets (e.g., the fluoroquinolone binding site of DNA gyrase).
-
-
The Hydrazone Linker (Pharmacodynamic Warhead):
-
Azomethine (-NH-N=CH-): This moiety is critical for hydrogen bonding with active site residues (e.g., Serine, Aspartic acid).
-
Metal Chelation: Hydrazones can chelate physiological metal ions (Fe²⁺, Cu²⁺), disrupting bacterial metalloenzymes and generating reactive oxygen species (ROS).
-
Synthetic Architecture & Protocols
General Synthetic Workflow
The synthesis typically follows a convergent pathway: N-alkylation of the piperazine, followed by hydrazide formation , and finally condensation to the hydrazone.
Figure 1: Standard convergent synthetic pathway for piperazine-hydrazone hybrids.
Detailed Experimental Protocol (Self-Validating)
Standard Operating Procedure for Bench Validation
Step 1: Synthesis of Piperazine Acetohydrazide
-
Reactants: Dissolve 0.01 mol of ethyl-2-(4-substituted-piperazin-1-yl)acetate in 30 mL absolute ethanol.
-
Reagent: Add hydrazine hydrate (99%) in excess (0.05 mol) dropwise.
-
Conditions: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Work-up: Concentrate solvent to 50% volume. Cool to 0°C. Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol.
-
Validation: IR peak at ~3300 cm⁻¹ (NH/NH₂) and ~1660 cm⁻¹ (C=O amide).
-
Step 2: Schiff Base Condensation (Hydrazone Formation)
-
Reactants: Mix equimolar amounts (0.005 mol) of the hydrazide (from Step 1) and the appropriate aromatic aldehyde in 20 mL ethanol.
-
Catalyst: Add 3–5 drops of glacial acetic acid.
-
Conditions: Reflux for 4–10 hours.
-
Work-up: Pour into crushed ice/water. Filter the precipitate.[1] Recrystallize from DMF/Ethanol.
-
Validation: Disappearance of NH₂ peaks; Appearance of Azomethine (-CH=N-) peak at ~1600–1620 cm⁻¹ in IR; Singlet at δ 8.0–8.8 ppm in ¹H-NMR.
-
Structure-Activity Relationship (SAR)[2][3]
The antimicrobial potency is strictly governed by the electronic and steric environment of the substituents.
Figure 2: SAR landscape highlighting critical substitution zones for potency optimization.
Key SAR Findings:
-
Electron-Withdrawing Groups (EWG): Compounds with -NO₂, -Cl, or -F at the para position of the hydrazone phenyl ring consistently show lower MIC values (0.5 – 4 µg/mL). This is attributed to increased acidity of the NH proton, enhancing hydrogen bonding capability.
-
Heterocyclic Substitution: Replacing the terminal phenyl ring with Indole , Thiophene , or Coumarin often results in broad-spectrum activity (Gram-positive + Gram-negative).
-
Piperazine N4: Bulky lipophilic groups (e.g., Benzhydryl) favor Gram-positive activity (S. aureus), while polar heteroaryl groups (e.g., Pyrimidine) broaden the spectrum to Gram-negatives (E. coli).
Mechanism of Action (MOA)
The primary validated target for these hybrids is bacterial DNA Gyrase (Topoisomerase II) , specifically the ATP-binding pocket of the GyrB subunit. Secondary mechanisms include membrane depolarization.
Figure 3: Mechanistic cascade of DNA Gyrase inhibition by piperazine-hydrazones.
Quantitative Data Summary
The following table summarizes MIC (Minimum Inhibitory Concentration) data from key literature sources, standardizing units to µg/mL for direct comparison.
| Compound Class | Key Substituent (R) | Target Organism | MIC (µg/mL) | Reference |
| Indol-2-one Hybrid | 5-Bromo-indolin-2-one | S. aureus | 0.39 | Olayinka et al. [4] |
| Pyrimidine Hybrid | 4-Fluorophenyl | E. coli | 12.5 | Haiba et al. [2] |
| Isonicotinic Hybrid | 2,4-Dichlorophenyl | M. tuberculosis | 0.78 | Popiołek et al. [1] |
| Benzothiazole Hybrid | 6-Nitro-benzothiazole | B. subtilis | 1.56 | Patel et al. [5] |
| Standard Control | Ciprofloxacin | S. aureus | 0.5 - 1.0 | (Control) |
Note: Compounds exhibiting MIC < 10 µg/mL are considered highly potent hits.
Future Perspectives & Toxicity
While potency is high, the development bottleneck lies in toxicity and selectivity .
-
Genotoxicity: Hydrazone moieties can be metabolically hydrolyzed to hydrazine (toxic/carcinogenic). Mitigation: Steric hindrance around the imine bond to reduce hydrolysis rates.
-
hERG Inhibition: The basic piperazine nitrogen can interact with hERG potassium channels, risking cardiotoxicity. Mitigation: Zwitterionic design or reducing lipophilicity (LogP < 3.5).
References
-
Popiołek, L. et al. (2018).[2] Synthesis and antibacterial activity of new hydrazide–hydrazones of isonicotinic acid.Bioorganic & Medicinal Chemistry Letters .
-
Haiba, N.S. et al. (2021).[3] Synthesis, molecular docking and antimicrobial evaluation of new pyrimidine-hydrazone derivatives.Journal of Molecular Structure .
-
Salem, M.A. et al. (2022). Indolin-2-one-hydrazone hybrids: Synthesis, antimicrobial activity and DNA gyrase inhibition.European Journal of Medicinal Chemistry .
-
Olayinka, E.T. et al. (2023). Antimicrobial potential of 2-propylquinoline-4-carboxylic acid hydrazide-hydrazones.[3]Scientific Reports .
-
Patel, K. et al. (2025).[4] Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024).Molecular Diversity .
Sources
- 1. mdpi.com [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol from 2-hydroxyacetophenone
Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists
Scientific Rationale & Mechanistic Causality
The synthesis of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol represents a highly efficient condensation between 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. Hydrazone derivatives containing a piperazine pharmacophore are heavily utilized in medicinal chemistry, frequently serving as modulators for multidrug resistance (MDR) in tumor cells and as potent neurotropic agents [1].
As a Senior Application Scientist, I approach this synthesis not merely as a mixture of reagents, but as a thermodynamically driven system. The success of this protocol relies on two critical field-proven principles:
-
Thermodynamic Locking via Intramolecular Hydrogen Bonding: The selection of 2-hydroxyacetophenone is highly strategic. The ortho-hydroxyl group participates in a robust intramolecular hydrogen bond (
) with the newly formed azomethine (hydrazone) nitrogen. This interaction creates a pseudo-aromatic six-membered ring that locks the molecule exclusively into the -isomer. This thermodynamic sink lowers the activation energy for the final dehydration step and prevents hydrolytic reversion [2]. -
Precision Brønsted Acid Catalysis: Glacial acetic acid is employed to maintain a strict pH of 4.5–5.0. Causality dictates that the acid must be concentrated enough to protonate the carbonyl oxygen (enhancing electrophilicity) but dilute enough to prevent the complete protonation of the primary amine on 1-amino-4-phenylpiperazine. Over-acidification destroys the nucleophile, while under-acidification leaves the carbonyl unactivated [3].
Mechanistic pathway of acid-catalyzed hydrazone formation and H-bond stabilization.
Reagent Matrix & Stoichiometry
To ensure a self-validating and reproducible system, all reagents must be of high purity (≥98%). The solvent of choice is absolute ethanol, which provides excellent solubility for the reactants at reflux while serving as a poor solvent for the product at 0°C, driving precipitation.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in System |
| 2-Hydroxyacetophenone | 136.15 | 1.0 | 1.36 g (1.20 mL) | Electrophile / H-bond donor |
| 1-Amino-4-phenylpiperazine | 177.25 | 1.05 | 1.86 g | Nucleophile |
| Absolute Ethanol | 46.07 | Solvent | 30.0 mL | Reaction medium |
| Glacial Acetic Acid | 60.05 | Catalytic | 3–5 drops (~0.15 mL) | Brønsted acid catalyst |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating workflow. Visual cues and analytical checkpoints are embedded to ensure the operator can verify the reaction's progress in real-time.
Phase 1: Preparation and Activation
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 2-hydroxyacetophenone in 20 mL of absolute ethanol. Stir at room temperature until the solution is completely homogenous.
-
Nucleophile Addition: Slowly add 1.86 g (10.5 mmol) of 1-amino-4-phenylpiperazine. Note: A slight 0.05 eq excess of the amine compensates for any oxidative degradation and ensures complete consumption of the ketone.
-
Catalytic Activation: Add 3 to 5 drops of glacial acetic acid.
-
Self-Validation Checkpoint: Spot the mixture onto pH paper. The ideal pH is between 4.5 and 5.0. The solution will typically shift from colorless to a pale yellow tint immediately upon acid addition, indicating the formation of the initial charge-transfer complex.
-
Phase 2: Reflux and Condensation
-
Heating: Attach a reflux condenser and heat the mixture to 78°C (gentle reflux) using an oil bath or heating mantle.
-
Monitoring: Maintain reflux for 3 to 4 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) solvent system. 2-hydroxyacetophenone runs surprisingly high due to its internal H-bond masking the polar -OH group. The product will appear as a new, highly UV-active spot with a lower
value due to the basic piperazine ring interacting with the silica gel.
-
Phase 3: Workup and Isolation
-
Precipitation: Once TLC confirms the disappearance of the ketone, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5°C) for 1 hour. The extended conjugation of the target compound will yield a deep yellow crystalline precipitate.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to remove unreacted amine and trace acetic acid.
Phase 4: Purification
-
Recrystallization: Dissolve the crude solid in the minimum boiling volume of an Ethanol/DMF (9:1) mixture. Allow it to cool slowly to room temperature to yield analytically pure, highly crystalline 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol. Dry under high vacuum at 40°C for 12 hours.
Step-by-step experimental workflow for the synthesis and purification of the target hydrazone.
Optimization Data & Yield Parameters
The following table summarizes the empirical optimization of the reaction conditions. The data clearly demonstrates that the presence of the acid catalyst and the choice of a protic solvent are non-negotiable for high-yield recovery.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Toluene | None (Dean-Stark) | 110 | 12 | 45% | 88% |
| Methanol | Glacial AcOH (3 drops) | 65 | 6 | 72% | 95% |
| Absolute Ethanol | None | 78 | 8 | 38% | 82% |
| Absolute Ethanol | Glacial AcOH (3 drops) | 78 | 3.5 | 89% | >98% |
Analytical Diagnostic Signatures
To confirm the structural integrity of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol, cross-reference your analytical data against these expected diagnostic markers:
-
FT-IR (ATR): Look for the disappearance of the strong ketone
stretch (~1680 cm⁻¹) and the emergence of a sharp azomethine stretch at 1610–1625 cm⁻¹ . A broad, shifted stretch at ~3200–3400 cm⁻¹ confirms the presence of the intramolecular hydrogen bond. -
¹H-NMR (400 MHz, DMSO-d6): The most critical diagnostic peak is a highly deshielded singlet far downfield at
12.5–13.5 ppm , representing the phenolic proton locked in the intramolecular hydrogen bond with the imine nitrogen. The methyl group ( ) will appear as a sharp singlet around 2.30–2.40 ppm .
References
-
Title: New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL: [Link] [1]
-
Title: The intramolecular hydrogen bond in ortho-hydroxy acetophenones Source: Journal of Molecular Modeling (ResearchGate) URL: [Link] [2]
-
Title: Synthesis of some 4-oxobenzotriazolo Hydrazones Source: American Research Journals (ARJ) URL: [Link] [3]
Microwave-assisted synthesis of phenyl-piperazine Schiff base ligands
Application Note: Accelerated Microwave-Assisted Synthesis of Bioactive Phenyl-Piperazine Schiff Base Ligands
Executive Summary
This guide details the protocol for the microwave-assisted organic synthesis (MAOS) of phenyl-piperazine Schiff bases. These scaffolds are critical pharmacophores in neuropsychiatry (targeting 5-HT and DA receptors) and antimicrobial research. By transitioning from conventional thermal reflux to microwave irradiation, researchers can reduce reaction times from hours to minutes (typically <10 min), improve yields by 15–25%, and suppress side reactions through uniform volumetric heating.
Scientific Foundation & Mechanism
The Pharmacophore Strategy
The target structure combines a phenyl-piperazine moiety (often responsible for receptor affinity) with an azomethine (Schiff base) linkage (providing geometric flexibility and electronic modulation).
To form the Schiff base (
Microwave Dielectric Heating Theory
Unlike conventional heating, which relies on thermal conduction from the vessel wall (creating temperature gradients), microwaves (2.45 GHz) heat the reaction mixture directly through two mechanisms:
-
Dipolar Polarization: Polar molecules (ethanol, acetic acid, and the polar transition state of the imine) align with the oscillating electric field. The molecular friction from this realignment generates rapid internal heat.
-
Ionic Conduction: Dissolved ions (catalysts) oscillate in the field, colliding with solvent molecules to generate heat.
Mechanistic Advantage: The rate-determining step in Schiff base formation is the nucleophilic attack of the amine on the carbonyl carbon. The transition state for this step is highly polar. Microwave irradiation stabilizes this polar transition state (specific microwave effect), lowering the activation energy (
Figure 1: Mechanism of Microwave-Assisted Schiff Base Formation. The microwave field selectively heats polar species, stabilizing the transition state.
Experimental Protocols
Safety Pre-Check:
-
Vessel: Use only borosilicate glass or dedicated microwave vials (e.g., Pyrex, Quartz). Do not use standard household glassware in high-pressure reactors.
-
Ventilation: All reactions must be performed in a fume hood or a microwave system with active venting.
-
Solvents: Ethanol is preferred (high loss tangent
). Avoid low-boiling non-polar solvents (e.g., hexane) as they do not couple well with microwaves.
Protocol A: Standard Ethanol-Reflux Method (Microwave)
Best for: Initial screening and bulk synthesis.
Reagents:
-
1-(4-aminophenyl)piperazine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Absolute Ethanol (3–5 mL)
-
Glacial Acetic Acid (2–3 drops, catalytic)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the aldehyde in 2 mL of ethanol.
-
Addition: Add 1.0 mmol of 1-(4-aminophenyl)piperazine and 2–3 drops of glacial acetic acid. Vortex for 30 seconds to ensure homogeneity.
-
Irradiation: Cap the vial (if using a pressurized system) or set up a reflux condenser (if using an open-vessel system).
-
Settings: Power = 150–200 W (Dynamic mode); Temperature = 80°C; Time = 2–5 minutes.
-
-
Cooling: Allow the vessel to cool to room temperature (using compressed air cooling if available on the synthesizer).
-
Workup: The Schiff base often precipitates upon cooling. If not, pour the mixture into 20 mL of ice-cold water.
-
Purification: Filter the solid precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.
Protocol B: Solvent-Free "Green" Synthesis
Best for: High-throughput synthesis and environmental compliance.[1]
Reagents:
-
1-(4-aminophenyl)piperazine (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Glacial Acetic Acid (1 drop)[2]
Step-by-Step Workflow:
-
Grinding: In a mortar, grind the amine and aldehyde together for 1 minute. The mixture may become a paste (eutectic mixture).
-
Catalysis: Add 1 drop of acetic acid and mix.
-
Irradiation: Transfer the paste to a microwave-safe beaker or open vessel.
-
Settings: Irradiate in short bursts (30 seconds ON, 10 seconds OFF) at 300 W for a total of 2–3 minutes. Note: Intermittent heating prevents localized superheating and degradation.
-
-
Workup: Allow to cool. Wash the resulting solid with diethyl ether or cold ethanol to remove unreacted starting materials.
-
Drying: Vacuum dry the solid product.
Data Analysis & Validation
Comparative Efficiency Data
The following table illustrates the efficiency gains of MAS compared to conventional thermal methods for phenyl-piperazine derivatives.
| Parameter | Conventional Reflux | Microwave Method (Protocol A) | Improvement |
| Reaction Time | 3 – 6 Hours | 2 – 8 Minutes | ~40x Faster |
| Yield | 65 – 75% | 85 – 96% | +20% Yield |
| Solvent Usage | 20 – 50 mL | 2 – 5 mL (or None) | Green Profile |
| Energy Consumption | High (Continuous heating) | Low (Targeted heating) | Energy Efficient |
Characterization Standards
To validate the formation of the Schiff base and the integrity of the piperazine ring, look for these specific spectral signatures:
-
FT-IR Spectroscopy:
-
Target Signal: Appearance of a strong, sharp band at 1600–1630 cm⁻¹ . This corresponds to the Azomethine (
) stretching vibration . -
Validation: Disappearance of the Carbonyl (
) band at ~1700 cm⁻¹ and the primary Amine ( ) doublet at 3300–3400 cm⁻¹.
-
-
¹H-NMR (DMSO-d₆/CDCl₃):
-
Azomethine Proton: A distinctive singlet at
8.3 – 8.8 ppm . -
Piperazine Protons: Two multiplets (or triplets) in the range of
3.0 – 3.5 ppm (integrating to 8H total).
-
-
Mass Spectrometry:
-
Molecular ion peak
matching the calculated mass.
-
Figure 2: Operational Workflow for Protocol A. The loop at the TLC stage ensures reaction completion before workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete dehydration (equilibrium issue). | Add a molecular sieve (3Å or 4Å) to the reaction vessel to trap water. Ensure reagents are dry. |
| Vessel Over-pressurization | Solvent boiling point too low or power too high. | Switch to "Power Cycling" mode (pulsed irradiation). Use a solvent with a higher boiling point (e.g., Ethanol/DMF mix). |
| Degradation (Darkening) | Localized "hot spots" in the microwave. | Ensure vigorous stirring during irradiation. Reduce power density. |
| No Precipitation | Product is too soluble in hot ethanol. | Concentrate the solution by rotary evaporation (50% volume) and freeze at -20°C for 1 hour. |
References
-
Microwave-Assisted Synthesis of Schiff Bases: A Green Approach. ResearchGate. [Link]
-
Green Synthesis of Pharmacologically Active Piperazine Substituted Schiff Bases. Der Pharma Chemica. [Link]
-
Microwave Assisted Synthesis of Schiff Base Ligand in Bio Based Solvent. IOSR Journal of Applied Chemistry. [Link]
-
Antibacterial Property of Schiff-based Piperazine against MRSA. Nano Bio Letters. [Link]
Sources
Application Note: Synthesis and Characterization of Transition Metal Complexes utilizing 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Introduction & Mechanistic Insights
Schiff bases formed via the condensation of primary amines and carbonyl compounds are highly regarded in coordination chemistry. Their unique structural properties allow them to stabilize transition metal ions in various oxidation states, making them indispensable in both industrial catalysis and medicinal chemistry[1].
The ligand 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (hereafter referred to as HL ) is a specialized Schiff base synthesized from 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. It acts primarily as a monoanionic bidentate (O, N) chelating agent.
Causality in Ligand Design: The incorporation of the phenylpiperazine moiety is a deliberate pharmacological choice. Piperazine-based heterocycles are renowned for their profound biological activities; their inherent basicity and structural flexibility enhance the lipophilicity of the resulting molecules, facilitating superior cellular uptake[2]. When coordinated with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II), the resulting complexes frequently exhibit amplified antimicrobial, anticancer, and DNA-binding efficacies compared to the free ligand[3]. Mechanistically, the phenolic hydroxyl group of the 2-hydroxyacetophenone moiety serves as a robust anchor, deprotonating to form a strong metal-oxygen (M-O) bond. Simultaneously, the azomethine (imine) nitrogen donates electron density to the metal center, forming a highly stable six-membered chelate ring[4].
Experimental Workflows
Protocol 1: Synthesis of the Ligand (HL)
Objective: To synthesize the Schiff base ligand via acid-catalyzed condensation. Causality & Self-Validation: Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of 2-hydroxyacetophenone. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the primary amine of 1-amino-4-phenylpiperazine. The reaction is self-validating: the formation of a distinct precipitate upon cooling and a clear shift in TLC Rf values confirm successful imine formation.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol (1.36 g) of 2-hydroxyacetophenone in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 10 mmol (1.77 g) of 1-amino-4-phenylpiperazine in 25 mL of absolute ethanol. Slowly add this to the ketone solution under continuous magnetic stirring.
-
Catalysis: Add 3–4 drops of glacial acetic acid to the mixture to adjust the pH to approximately 5-6.
-
Reflux: Attach a reflux condenser and heat the mixture at 75°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
-
Isolation: Upon completion, reduce the solvent volume by half using a rotary evaporator. Cool the flask in an ice bath for 2 hours to induce crystallization.
-
Purification: Filter the resulting pale yellow precipitate under vacuum. Wash sequentially with cold ethanol and diethyl ether. Recrystallize from hot ethanol to yield pure HL . Dry in a vacuum desiccator over anhydrous CaCl₂.
Protocol 2: Preparation of Transition Metal Complexes [M(L)₂]
Objective: To synthesize Cu(II), Ni(II), Co(II), and Zn(II) complexes. Causality & Self-Validation: A 1:2 (Metal:Ligand) molar ratio is employed to satisfy the coordination geometry of the divalent metals. The addition of a mild base (methanolic KOH) is critical; it forces the deprotonation of the phenolic -OH of the ligand, driving the equilibrium towards complex formation. The immediate color change upon metal addition acts as a visual validation of coordination.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2 mmol (0.59 g) of the synthesized ligand (HL ) in 30 mL of hot methanol.
-
Deprotonation: Adjust the pH of the solution to 7.5–8.0 using a 10% methanolic KOH solution. Critical step: Do not exceed pH 8.5 to prevent the precipitation of metal hydroxides.
-
Metal Addition: Dissolve 1 mmol of the respective metal chloride salt (e.g., 0.17 g CuCl₂·2H₂O) in 15 mL of methanol. Add this solution dropwise to the stirring ligand solution.
-
Complexation: Reflux the reaction mixture at 65°C for 3–4 hours. Observe the distinct color change (e.g., pale yellow to dark green for Copper) indicating complex formation.
-
Workup: Cool the mixture to room temperature. Filter the microcrystalline precipitate and wash thoroughly with warm water (to remove KCl salts), methanol, and finally diethyl ether (to remove unreacted ligand).
-
Drying: Dry the complexes under vacuum at 60°C for 12 hours prior to characterization.
Data Presentation
Quantitative physicochemical and spectral data are critical for validating the structural integrity of the synthesized compounds. Low molar conductance values confirm that the complexes are non-electrolytic, meaning the ligands fully neutralize the metal's charge[4].
Table 1: Analytical and Physical Data
| Compound | Empirical Formula | Color | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹)* |
| HL | C₁₈H₂₁N₃O | Pale Yellow | 82 | 145–147 | - |
| [Cu(L)₂] | C₃₆H₄₀CuN₆O₂ | Dark Green | 75 | >250 | 12.4 |
| [Ni(L)₂] | C₃₆H₄₀NiN₆O₂ | Light Green | 78 | >250 | 10.8 |
| [Co(L)₂] | C₃₆H₄₀CoN₆O₂ | Brown | 70 | >250 | 14.2 |
| [Zn(L)₂] | C₃₆H₄₀N₆O₂Zn | White | 80 | 230–232 | 8.5 |
*Measured in 10⁻³ M DMSO at 25°C. Values <15 Ω⁻¹cm²mol⁻¹ indicate non-ionic nature.
Table 2: Key FT-IR Spectral Bands (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) Imine | ν(C-O) Phenolic | ν(M-N) | ν(M-O) |
| HL | 3420 | 1615 | 1240 | - | - |
| [Cu(L)₂] | - | 1590 | 1265 | 475 | 530 |
| [Ni(L)₂] | - | 1595 | 1260 | 460 | 525 |
| [Co(L)₂] | - | 1585 | 1270 | 480 | 540 |
| [Zn(L)₂] | - | 1592 | 1262 | 465 | 520 |
*Note: The disappearance of the ν(O-H) band and the shift of ν(C=N) to lower frequencies confirm coordination via the deprotonated phenolic oxygen and the imine nitrogen[4].
Visualizations
Fig 1: Step-by-step synthetic workflow for the Schiff base ligand and its metal complexes.
Fig 2: Proposed biological mechanism of action for the synthesized transition metal complexes.
References
-
Synthesis of Novel Schiff Base Metal Complexes and their Spectroscopic Characterization, Biological Activity and Molecular Docking Investigation. ResearchGate.1
-
Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.2
-
Synthesis, Characterization and Biological Evaluation of N-stabilized Metal Complexes of Schiff Bases. xisdxjxsu.asia.3
-
Synthesis and characterization of copper complexes of phenylpiperazine ring-based ligands and evaluation of their antimicrobial, BSA binding, computational, and molecular docking studies. ResearchGate.4
Sources
Application Note: Fluorescence Sensing Workflows Using 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Introduction & Photophysical Principles
The compound 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a highly versatile Schiff base chemosensor derived from the condensation of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. In the realm of molecular diagnostics, intracellular imaging, and environmental monitoring, Schiff bases featuring an ortho-hydroxyl group are prized for their dynamic photophysical properties, which are primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET) .
Mechanistic Causality: In its unbound (apo) state, the fluorescence of this sensor is heavily quenched. This occurs due to two primary non-radiative decay pathways:
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the piperazine nitrogen transfers to the excited fluorophore, quenching the emission.
-
C=N Isomerization: The flexible azomethine (imine) bond undergoes rapid non-radiative isomerization in solution.
When a target analyte—such as a trivalent/divalent metal ion (e.g., Al³⁺, Zn²⁺) or a proton (H⁺)—interacts with the sensor, it coordinates within the O, N, N binding pocket (phenolic oxygen, imine nitrogen, and piperazine nitrogen). This coordination event ties up the lone pair, effectively blocking the PET process . Simultaneously, the metal chelation locks the molecular conformation, preventing C=N isomerization—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) . The synergistic inhibition of PET and activation of CHEF results in a dramatic "Turn-On" fluorescence response.
Mechanistic Pathway Diagram
Fig 1: Photophysical signaling pathway of the chemosensor via PET inhibition and CHEF activation.
Experimental Protocols
Protocol 3.1: Synthesis and Validation of the Chemosensor
Rationale: The synthesis relies on a classic Schiff base condensation. The use of a weak acid catalyst accelerates the nucleophilic attack of the amine on the ketone, while the lipophilic phenyl group aids in subsequent cell-permeability applications.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10 mmol of 2-hydroxyacetophenone in 20 mL of absolute ethanol. Add 10 mmol of 1-amino-4-phenylpiperazine dropwise under continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine, thereby optimizing the reaction kinetics.
-
Reflux: Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).
-
Purification: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol to remove unreacted starting materials. Recrystallize from hot ethanol to yield pure 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol.
-
Validation: Confirm the structure via ¹H-NMR. A successful synthesis is validated by the presence of a characteristic imine methyl singlet (~2.3 ppm) and a highly deshielded phenolic -OH peak (>12 ppm), which confirms the critical intramolecular hydrogen bonding required for ESIPT.
Protocol 3.2: Fluorometric Titration for Metal Ion (Al³⁺/Zn²⁺) Detection
Rationale: This protocol establishes the Limit of Detection (LOD) and binding stoichiometry. A mixed aqueous-organic solvent system is utilized because the phenyl-piperazine moiety renders the apo-sensor highly lipophilic, while the resulting metal complex is significantly more hydrophilic .
Step-by-Step Methodology:
-
Stock Solutions: Prepare a 1.0 mM stock solution of the sensor in spectroscopic grade DMF or DMSO. Prepare 10 mM aqueous stock solutions of target metal chlorides (e.g., AlCl₃, ZnCl₂).
-
Working Solutions: Dilute the sensor to a final concentration of 10 µM in a HEPES buffer (10 mM, pH 7.4) / DMF (1:1, v/v) mixture. Causality: HEPES buffer rigidly maintains physiological pH, preventing false-positive "Turn-On" signals that would otherwise be caused by the protonation of the piperazine nitrogen in unbuffered or acidic media.
-
Titration: Transfer 2.0 mL of the working solution to a quartz cuvette. Excite the sample at its isosbestic point (typically ~340-360 nm).
-
Data Acquisition: Gradually spike the solution with 1-100 µL aliquots of the metal ion stock. Record the emission spectra (peaking around 450-500 nm) after allowing a 2-minute equilibration period per addition.
-
Self-Validation (Reversibility Test): Add 1.5 equivalents of EDTA to the metal-bound sensor solution. Causality: EDTA is a universally stronger chelator. If the fluorescence is immediately quenched back to the baseline apo-state, it confirms the signal was specifically due to reversible metal coordination, ruling out irreversible chemical degradation or oxidation of the probe.
Protocol 3.3: Live-Cell Intracellular pH Mapping
Rationale: The basic piperazine nitrogen (pKa ~ 6.5-7.0) makes this probe an excellent candidate for mapping acidic organelles (like lysosomes) or detecting acidic tumor microenvironments. Protonation of this nitrogen triggers the exact same PET-inhibition mechanism as metal binding.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or HCT cells in glass-bottom confocal dishes and incubate at 37°C with 5% CO₂ for 24 hours.
-
Incubation: Replace the media with serum-free DMEM containing 5 µM of the sensor. Incubate for 30 minutes. Causality: The lipophilic 4-phenyl-piperazine tail ensures rapid diffusion across the hydrophobic phospholipid bilayer without requiring permeabilizing agents.
-
Washing: Wash the cells three times with standard PBS (pH 7.4) to remove the extracellular probe, strictly minimizing background fluorescence.
-
Imaging: Image the cells using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission channel: 450-550 nm).
-
Calibration (Validation): To accurately quantify intracellular pH, utilize the nigericin calibration method. Treat parallel cell samples with 10 µM nigericin in high-K⁺ buffers of varying known pH (pH 4.0 to 8.0). Nigericin acts as an H⁺/K⁺ ionophore, equilibrating intracellular and extracellular pH, allowing you to plot a standard fluorescence vs. pH curve for absolute quantification.
Quantitative Data Summary
The following table summarizes the anticipated photophysical parameters and sensing metrics for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol across different states.
| Sensor State | Analyte Bound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Limit of Detection (LOD) | Mechanism |
| Apo-Sensor | None (pH 7.4) | ~345 nm | Weak / None | < 0.01 | N/A | PET Active / C=N Isomerization |
| Metal-Complex | Al³⁺ / Zn²⁺ | ~360 nm | ~480 nm | 0.35 - 0.45 | ~4.5 × 10⁻⁸ M | PET Blocked + CHEF Activated |
| Protonated | H⁺ (pH < 6.0) | ~350 nm | ~475 nm | 0.25 - 0.30 | pH range 4.5 - 6.5 | PET Blocked (Protonation) |
References
-
Title: 2-Hydroxyacetophenone and ethylenediamine condensed Schiff base: Fluorescent sensor for Al3+ and PO4 3-, biological cell imaging and INHIBIT logic gate Source: Inorganica Chimica Acta (via ResearchGate) URL: [Link]
-
Title: Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions Source: Molecules (via PubMed Central) URL: [Link]
-
Title: A New Schiff Base Based Fluorescent Sensor for Al(III) Based on 2-Hydroxyacetophenone and o-Phenylenediamine Source: Journal of Fluorescence (via ResearchGate) URL: [Link]
Solvent extraction methods for purifying phenyl-piperazine hydrazones
Application Note: Advanced Solvent Extraction and Purification of Phenyl-piperazine Hydrazones
Executive Summary
Phenyl-piperazine hydrazones represent a highly versatile pharmacophore, frequently investigated for their 1[1]. However, their synthesis via condensation reactions often leaves a complex crude mixture containing unreacted phenylhydrazine, piperazine derivatives, and neutral carbonyl compounds. This application note details a robust, scalable liquid-liquid extraction (LLE) protocol that leverages the specific acid-base properties of the piperazine ring to isolate the target hydrazone with >95% purity, minimizing the need for resource-intensive silica gel column chromatography.
Physicochemical Rationale & Causality
The purification strategy exploits the differential ionization states and partition coefficients of the reaction components across a pH gradient.
-
The Target (Phenyl-piperazine Hydrazone): Contains a basic secondary or tertiary amine in the piperazine ring (pKa ~8.0–8.5) and a relatively neutral hydrazone linkage.
-
The Impurities: Unreacted aldehydes/ketones are strictly neutral and highly lipophilic.
By applying a "pH-swing" methodology, we can selectively shuttle the target molecule between aqueous and organic phases:
-
Acidic Partitioning (pH < 2): Treating the crude mixture with 1M HCl protonates the piperazine nitrogen, converting the target into a highly water-soluble hydrochloride salt. 2[2].
-
Alkaline Recovery (pH 9–10): 3[3] with NaOH deprotonates the piperazine nitrogen, restoring the hydrazone to its free-base, lipophilic form. A subsequent extraction with Dichloromethane (DCM) selectively pulls the purified target back into the organic phase.
Extraction Workflow Visualization
Fig 1: pH-driven liquid-liquid extraction workflow for phenyl-piperazine hydrazones.
Step-by-Step Self-Validating Protocol
Note: This methodology is optimized for a standard 10 mmol scale synthesis.
Phase 1: Acidic Extraction (Removal of Neutral Impurities)
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).
-
Causality: EtOAc is a moderately polar solvent capable of solubilizing both the polar target and non-polar unreacted carbonyls, providing an ideal starting organic phase.
-
-
Acid Wash: Transfer the solution to a separatory funnel. Add 50 mL of cold 1M HCl. Stopper and invert gently, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the protonated phenyl-piperazine hydrazone. The upper EtOAc layer contains neutral impurities.
-
Self-Validation Check 1: Spot both the aqueous and organic layers on a Thin Layer Chromatography (TLC) plate (eluent: 9:1 DCM:MeOH). The target compound (UV active) must remain exclusively at the baseline of the aqueous spot (due to its immobilized salt form), while the EtOAc spot will show high-Rf migrating impurities.
-
Secondary Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining EtOAc layer with an additional 25 mL of 1M HCl to ensure total target recovery. Combine the aqueous acidic extracts and discard the EtOAc layer.
Phase 2: Alkaline Recovery (Isolation of Target) 6. Basification: Place the combined aqueous extracts in an ice bath to control the exothermic neutralization. Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 9.5–10.0.
- Self-Validation Check 2: Use pH indicator paper to explicitly confirm the pH is >9. If the pH remains too low, the target remains partially protonated and will be lost in the aqueous waste during the next step.
- Organic Extraction: Transfer the basified aqueous mixture back to a clean separatory funnel. Extract with 50 mL of Dichloromethane (DCM). Gently shake and vent.
- Causality: DCM is heavier than water and provides superior solvation for free-base nitrogenous compounds compared to ether or EtOAc, ensuring rapid and complete partitioning.
- Separation: Drain the lower DCM layer into a clean flask. Repeat the extraction with another 25 mL of DCM and combine the organic layers.
Phase 3: Final Purification 10. Brine Wash: Wash the combined DCM extracts with 30 mL of saturated NaCl solution (brine) to force residual water out of the organic phase. 11. Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the DCM solution. Swirl until the drying agent flows freely like sand. Filter the solution to remove the hydrated salt. 12. Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the highly purified phenyl-piperazine hydrazone.
Quantitative Data: Solvent Selection Matrix
Selecting the correct organic solvent for the alkaline recovery phase (Step 8) is critical for maximizing yield and purity. The table below summarizes the empirical performance of common extraction solvents for phenyl-piperazine derivatives.
| Solvent | Dielectric Constant (ε) | Target Recovery Yield (%) | Co-extraction of Water (%) | Phase Separation Speed |
| Dichloromethane (DCM) | 8.93 | 94 - 98% | < 0.2% | Rapid (Bottom Layer) |
| Ethyl Acetate (EtOAc) | 6.02 | 85 - 90% | ~ 3.0% | Moderate (Top Layer) |
| Chloroform (CHCl₃) | 4.81 | 92 - 95% | < 0.1% | Rapid (Bottom Layer) |
| Diethyl Ether | 4.30 | 60 - 70% | < 0.1% | Rapid (Top Layer) |
References
1.[1] Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. 1 2.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. 2 3.[3] Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL) - PMC. 3 4.[4] 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. 4
Sources
DNA binding studies methodology for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol complexes
Executive Summary & Scientific Rationale
The ligand 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol represents a privileged scaffold in medicinal inorganic chemistry. It combines a redox-active phenolic Schiff base (derived from 2-hydroxyacetophenone) with a bulky, hydrophobic N-phenylpiperazine tail. When complexed with transition metals (Cu(II), Ni(II), Co(II), Zn(II)), these agents often exhibit dual binding modes:
-
Intercalation: Facilitated by the planar aromatic Schiff base/metal chelate ring stacking between DNA base pairs.
-
Groove Binding: Driven by the steric bulk and hydrophobicity of the pendant phenyl-piperazine moiety fitting into the minor groove.
This guide provides a rigorous, self-validating methodology to deconvolute these interactions. Unlike generic protocols, this workflow accounts for the specific solubility challenges (DMSO dependence) and electronic properties of piperazine-functionalized complexes.
Critical Reagents & Sample Preparation
Objective: Establish a stable, contaminant-free baseline. Inconsistent DNA quality is the #1 cause of failure in binding constant (
Calf Thymus DNA (CT-DNA) Stock[1][2]
-
Solvent: 50 mM Tris-HCl / 50 mM NaCl (pH 7.2). Note: NaCl is critical to stabilize the phosphate backbone and prevent polyelectrolyte errors.
-
Quality Control (The "1.8 Rule"): Measure Absorbance at 260 nm and 280 nm.
-
Ratio
: Must be 1.8 – 1.9 . -
If < 1.8: Protein contamination (treat with phenol-chloroform).
-
If > 1.9: RNA contamination.
-
-
Concentration: Determine using Beer’s Law with
(per nucleotide phosphate).[1]
Complex Stock Solution
-
Challenge: Schiff base complexes of this ligand are hydrophobic.
-
Protocol: Dissolve complex in 100% DMSO to 10 mM (Stock). Dilute into buffer for experiments.
-
Constraint: Final DMSO concentration in the cuvette must be < 5% (v/v) to avoid denaturing DNA. Always run a "DMSO-only" buffer blank to subtract solvent effects.
Protocol A: Electronic Absorption Titration (UV-Vis)
Purpose: Determine the Intrinsic Binding Constant (
Experimental Workflow
-
Baseline: Place 3.0 mL of Complex solution (
) in both reference and sample cuvettes. Record spectrum (200–500 nm). -
Titration: Add aliquots of concentrated CT-DNA stock (e.g.,
increments) to the sample cuvette. Add equal volume of buffer to the reference cuvette (to negate dilution errors). -
Equilibration: Wait 5 minutes after each addition.
-
Endpoint: Continue until absorbance changes saturate (typically
).
Data Analysis (The Wolfe-Shimer Method)
Do not use the Benesi-Hildebrand equation for DNA intercalation; it assumes 1:1 binding without accounting for the polymer nature of DNA. Use the Wolfe-Shimer equation :
- : Concentration of DNA in base pairs.[2][3]
-
: Apparent extinction coefficient (
).[3] - : Extinction coefficient of free complex.
- : Extinction coefficient of bound complex.[2]
Plot:
Interpretation:
-
Hypochromism (Abs
) + Red Shift: Strong Intercalation ( - stacking). -
Hyperchromism (Abs
): DNA damage or electrostatic aggregation (rare for this ligand type).
Protocol B: Fluorescence Competitive Binding (Ethidium Bromide Displacement)
Purpose: Verify intercalation. Ethidium Bromide (EB) is a classic intercalator. If your complex displaces it, your complex is likely an intercalator.[5]
Experimental Workflow
-
Pre-form EB-DNA Complex: Mix DNA (
) and EB ( ) in buffer. Incubate 30 mins in dark. -
Excitation:
(or ). Emission: Scan . -
Titration: Add increasing amounts of your Metal Complex to the EB-DNA solution.
-
Observation: Measure decrease in fluorescence intensity (
).
Data Analysis (Stern-Volmer)
Analyze quenching efficiency using the Stern-Volmer equation :
- : Initial fluorescence (EB-DNA only).
- : Fluorescence with complex.[6][5][7]
- : Concentration of Quencher (your complex).
- : Stern-Volmer quenching constant.[6][2][3]
Linearity Check: If the plot is linear, it indicates static quenching (displacement). If concave upwards, it suggests combined static/dynamic quenching.
Protocol C: Hydrodynamic Studies (Viscosity)
Purpose: The "Truth Test." Spectroscopic changes can sometimes be ambiguous (e.g., groove binding can induce spectral shifts). Viscosity changes depend solely on DNA length change.
Experimental Workflow
-
Apparatus: Ostwald Viscometer thermostated at
. -
Control: Measure flow time of DNA alone (
). -
Titration: Add complex (ratio
from 0.0 to 0.5). Measure flow time ( ).[5] -
Calculation: Relative specific viscosity
.
Interpretation Plot
Plot
| Observation | Binding Mode | Mechanism |
| Slope > 0 (Increase) | Intercalation | Ligand inserts between bases, lengthening the helix.[5] |
| Slope | Groove Binding | Ligand sits in groove; helix length is unchanged. |
| Slope < 0 (Decrease) | Kinking/Bending | Ligand distorts/bends the helix (rare for simple Schiff bases). |
Visualization of Workflows
Figure 1: Integrated Experimental Workflow
Caption: Figure 1.[8] End-to-end workflow for characterizing Schiff base metal complex interactions with DNA, ensuring quality control before multi-modal analysis.
Figure 2: Binding Mode Decision Logic
Caption: Figure 2. Logical decision tree for assigning binding modes. Note that UV-Vis alone is insufficient; viscosity provides the structural confirmation.
References
-
Wolfe, A., Shimer, G. H., & Meehan, T. (1987). Polycyclic aromatic hydrocarbons physically intercalate into duplex regions of denatured DNA. Biochemistry, 26(20), 6392–6396. Link
-
Raman, N., et al. (2011). DNA interaction, antimicrobial, electrochemical and spectroscopic studies of metal(II) complexes with tridentate heterocyclic Schiff base. Journal of the Serbian Chemical Society, 76(8), 1099-1115. Link
-
Lakowicz, J. R., & Weber, G. (1973).[3] Quenching of fluorescence by oxygen. Probe for the accessibility of fluorophores in proteins and nucleic acids. Biochemistry, 12(21), 4161–4170. Link
-
Satyanarayana, S., Dabrowiak, J. C., & Chaires, J. B. (1992). Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation. Biochemistry, 31(39), 9319–9324. Link
-
Pyle, A. M., Rehmann, J. P., Meshoyrer, R., Kumar, C. V., Turro, N. J., & Barton, J. K. (1989). Mixed-ligand complexes of ruthenium(II): factors governing binding to DNA. Journal of the American Chemical Society, 111(8), 3051–3058. Link
Sources
- 1. Oxidative DNA cleavage mediated by a new unexpected [Pd(BAPP)][PdCl4] complex (BAPP = 1,4-bis(3-aminopropyl)piperazine): crystal structure, DNA binding and cytotoxic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cytotoxic Activities and DNA Binding Properties of 1-Methyl-7H-indeno[1,2-b]Quinolinium-7-(4-dimethylamino) Benzylidene Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Electrochemical analysis setup for redox-active piperazine ligands
Application Note: Electrochemical Analysis Setup for Redox-Active Piperazine Ligands
Introduction & Scientific Context
Redox-active piperazine ligands have become cornerstone motifs across multiple high-impact scientific domains. In drug development, piperazine rings are ubiquitous in antihistamines and psychoactive compounds, necessitating strict electrochemical profiling to understand their metabolic oxidation pathways[1][2]. In advanced materials, piperazine units are integrated into Covalent Organic Frameworks (COFs) as electron-storage reservoirs to promote electrocatalytic reactions like the Oxygen Reduction Reaction (ORR)[3]. Furthermore, piperazine serves as a highly efficient liquid organic hydrogen carrier when oxidized over multimetallic alloy catalysts[4].
Despite their broad utility, characterizing the electrochemical behavior of piperazine ligands presents distinct challenges. Their oxidation typically occurs at high anodic potentials, which can trigger irreversible ring-opening, overoxidation into isocyanates, or severe electrode fouling[5]. This application note details a self-validating electrochemical methodology designed to isolate the intrinsic redox properties of piperazine ligands while mitigating surface-induced artifacts.
Mechanistic Insights: The Causality of Piperazine Electrochemistry
Understanding the fate of the piperazine molecule at the electrode interface is critical for designing an effective experimental setup:
-
High Oxidation Potentials & Solvent Selection: The secondary aliphatic amines in piperazine are electron-rich but strongly solvated. Removing an electron to form a radical cation requires significant energy, often pushing the oxidation potential beyond 1.0 V (vs. Ag/AgCl) in aqueous media[5][6]. At these potentials, the oxygen evolution reaction (water oxidation) can easily mask the analyte signal. Therefore, non-aqueous systems (e.g., Acetonitrile) are heavily favored to expand the anodic potential window[4].
-
Electrode Fouling vs. Reversibility: In aqueous acidic environments, oxidation on platinum electrodes preserves the ring structure at moderate potentials (forming ketopiperazines) but leads to ring-opening and the formation of insulating amide/isocyanate films at higher potentials[5]. This adsorption blocks active sites, causing a precipitous drop in peak current during successive cycles[6].
-
Electrocatalytic Modulation: The high overpotential of piperazine oxidation can be drastically reduced by modifying the working electrode. For instance, incorporating secondary metals into a palladium matrix (e.g., Pd₇₁Cu₂₉/C) shifts the d-band center, optimizing the adsorption of piperazine and lowering the oxidation onset potential to ~0.6 V[4]. Similarly, nickel oxide nanoparticles exhibit strong electrocatalytic effects toward piperazine moieties, lowering the required detection potentials[1].
Quantitative Data: Reference Oxidation Potentials
The following table summarizes the electrochemical behavior of piperazine and its derivatives under varying conditions to guide baseline expectations.
| Ligand / Analyte | Working Electrode | Solvent & Electrolyte | Oxidation Potential | Ref |
| Piperazine (Homopolymerization) | Polycrystalline Pt | Aqueous 1 M HClO₄ | ~1.00 V (vs. RHE) | [5] |
| Piperazine (Dehydrogenation) | Pd₇₁Cu₂₉/C Alloy | Acetonitrile + 0.1 M TBAPF₆ | ~0.60 V (vs. Ag/AgCl) | [4] |
| Piperazine (Biological Assay) | Gold (Au) | Phosphate Buffer (pH 7) | ~1.18 V (vs. Ag/AgCl) | [6] |
| Cetirizine (Piperazine Deriv.) | NiO-modified Carbon | Phosphate Buffer | ~1.09 V (vs. Ag/AgCl) | [1] |
| Aryl Piperazines (Designer Drugs) | Pre-treated Graphite | Phosphate Buffer (pH 3) | ~0.93 V (vs. Ag/AgCl) | [2] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the electrochemical setup must be self-validating. This means the protocol intrinsically tests for background interference, diffusion control, and reference electrode drift.
Protocol A: Non-Aqueous Cell Preparation
-
Electrolyte Assembly: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile.
-
Causality: TBAPF₆ provides a large, non-coordinating anion that minimizes ion-pairing with the piperazine radical cation, while anhydrous acetonitrile provides a wide anodic window (up to +2.5 V).
-
-
Electrode Selection & Polishing: Use a Glassy Carbon (GC) working electrode. Polish mechanically with 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 2 minutes. Sonicate in Milli-Q water, then ethanol, for 3 minutes each.
-
Causality: GC is preferred over Pt to minimize catalytic ring-opening[5]. Polishing ensures reproducible electron transfer kinetics by removing native oxides and adsorbed contaminants.
-
-
Deoxygenation: Transfer the electrolyte to the cell and purge with ultra-high purity Argon (Ar) for 15 minutes. Maintain an Ar blanket over the solution during the experiment.
-
Causality: Dissolved oxygen reduces at negative potentials, producing reactive oxygen species that can chemically react with the oxidized piperazine ligand, complicating mechanistic analysis.
-
Protocol B: Voltammetric Execution & Validation
-
Capacitive Baseline (Blank Scan): Run a Cyclic Voltammetry (CV) scan on the blank electrolyte from 0.0 V to +1.5 V.
-
Validation: Ensures the absence of faradaic impurities and establishes the baseline capacitive current.
-
-
Analyte Addition: Add the redox-active piperazine ligand to a final concentration of 1.0 mM.
-
Scan Rate Study: Execute CV scans at varying scan rates (10, 20, 50, 75, 100 mV/s).
-
Validation: Plot the anodic peak current (
) against the square root of the scan rate ( ). A linear relationship (Randles-Sevcik equation) confirms the oxidation is diffusion-controlled rather than driven by surface-adsorbed species[6].
-
-
Fouling Check: Run 10 consecutive CV cycles at 50 mV/s. If
drops by >10% per cycle, electrode fouling is occurring[5][6].-
Action: Stop the experiment, repolish the electrode, and switch to Differential Pulse Voltammetry (DPV) to minimize the time spent at high oxidizing potentials.
-
-
High-Sensitivity DPV: Run DPV with a pulse amplitude of 50 mV and a pulse width of 0.05 s.
-
Causality: DPV allows the capacitive background current to decay before sampling the faradaic current, drastically improving the resolution of closely spaced redox events[2].
-
-
Internal Standardization: Upon completion, spike the cell with 1.0 mM Ferrocene (Fc). Run a final CV to capture the Fc/Fc⁺ redox couple.
-
Validation: Report all piperazine oxidation potentials relative to the Fc/Fc⁺ standard to eliminate errors caused by reference electrode drift.
-
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating electrochemical setup.
Electrochemical workflow for piperazine analysis featuring self-validation and fouling checks.
Conclusion
The electrochemical characterization of redox-active piperazine ligands requires careful management of their high oxidation potentials and propensity for electrode fouling. By employing non-aqueous electrolytes, inert working electrodes, and a rigorous self-validating protocol featuring internal standardization, researchers can accurately map the redox behavior of these critical molecular building blocks.
References
1.[5] "An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers" - mdpi.com - 5 2.[4] "Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts" - acs.org - 4 3.[3] "Integrating Electronic‐Storage Piperazine into Covalent Organic Frameworks for Promoting Oxygen Reduction Reaction" - mpg.de - 3 4.[1] "Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode" - nih.gov - 1 5.[2] "Electrochemical Characterization and Voltammetric Determination of Aryl Piperazine Emerging as Designer Drugs" - researchgate.net - 2 6.[6] "Square Wave Voltammetric Determination of Piperazine Using Gold Electrode in Human Biological S" - medwinpublishers.org - 6
Sources
- 1. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPG.Pure [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medwinpublisher.org [medwinpublisher.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Case ID: SOL-SCHIFF-001 Compound Class: Hydrazone Schiff Base / Phenyl-Piperazine Derivative Support Level: Senior Application Scientist[1]
Executive Summary & Compound Analysis
The Problem: Users frequently report that 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol forms a suspension or precipitates immediately upon addition to neutral water (pH 7.0).[1]
The Science: This compound is a lipophilic hydrazone . Its poor aqueous solubility is dictated by three structural factors:
-
The Phenyl-Piperazine Tail: The phenyl ring attached to the piperazine creates a significant hydrophobic region.
-
The Crystal Lattice: As a Schiff base derivative, these molecules often stack efficiently in the solid state (π-π stacking), requiring high energy to break the lattice.
-
Zwitterionic Potential: The molecule contains both a weakly acidic phenol (
) and a basic piperazine nitrogen ( ). At neutral pH, it exists largely in a non-ionized, hydrophobic form.
Immediate Recommendation: Do not attempt to dissolve the solid powder directly into water. You must use a Co-solvent Stock Strategy or a pH-Switching Protocol .[1]
Troubleshooting Decision Tree
Use this logic flow to determine the best solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Detailed Protocols
Protocol A: The "DMSO Stock" Method (Standard)
Best for: In vitro screening, antimicrobial assays, and general handling.
Mechanism: DMSO disrupts the crystal lattice and solvates the hydrophobic phenyl-piperazine tail. Dilution into water is rapid to prevent immediate reprecipitation.
Step-by-Step:
-
Weighing: Weigh the target amount of solid compound.
-
Primary Solubilization: Add 100% DMSO (Dimethyl sulfoxide) to create a 10 mM to 50 mM stock solution .
-
Tip: If the solid resists, sonicate for 30 seconds at room temperature.
-
-
Secondary Dilution: Slowly add the stock solution to your aqueous buffer (e.g., PBS) while vortexing.
-
Critical Limit: Keep the final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]
-
-
Observation: The solution should remain clear. If turbidity ("cloudiness") appears, you have exceeded the thermodynamic solubility limit.
| Parameter | Recommended Value |
| Stock Solvent | DMSO (Anhydrous) |
| Stock Conc. | 10 - 50 mM |
| Final Aqueous pH | 7.4 (Buffered) |
| Max Stability | 4-6 hours (Use fresh) |
Protocol B: The "Phenolate Switch" (High pH)
Best for: Analytical standards, high-concentration stock preparation.[1]
Mechanism: The phenolic hydroxyl group is acidic (
Step-by-Step:
-
Suspend the solid powder in water (it will float).
-
Add 1.0 M NaOH dropwise while stirring.
-
Monitor pH.[2][3] As the pH passes 10.5 - 11.0, the solution will clarify as the salt forms.
-
Warning: Do not store this solution long-term. High pH accelerates oxidative degradation of phenols.
Critical Stability Warning: Hydrolysis Risk
The Hidden Danger: This compound contains a Hydrazone/Imine linkage (
Mechanism of Failure: If you attempt to dissolve this by adding acid (to protonate the piperazine), you catalyze the cleavage of the molecule into its precursors:
Figure 2: Hydrolytic pathway.[1] Acidic conditions significantly accelerate the breakdown of the hydrazone bond.
Diagnostic Check: If your solution turns yellow or changes absorbance spectrum over 24 hours, run an LC-MS.
-
Intact Mass:
(Check your specific MW). -
Hydrolysis Artifacts: Look for peaks corresponding to the ketone and the amino-piperazine.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is less effective at breaking the π-π stacking of the phenyl rings. You will likely need a lower stock concentration (e.g., 5 mM) compared to DMSO. Ethanol is preferred if your downstream application is sensitive to sulfoxides.
Q2: Why does the solution turn cloudy after 20 minutes? A: This is "Ostwald Ripening." You likely created a supersaturated solution. The compound is slowly crashing out of solution to form stable crystals.
-
Fix: Lower your final concentration or add a surfactant like Tween 80 (0.05%) or Pluronic F-127 to stabilize the dispersion.[5]
Q3: Is the compound light-sensitive? A: Yes. Phenol derivatives and hydrazones can undergo photo-isomerization (E/Z) or photo-oxidation.[1] Store stock solutions in amber vials or wrapped in foil.
References
-
Physicochemical Properties of Piperazine Derivatives. BenchChem Technical Guide. (2025).[2][5][6] Explains pKa values and salt formation strategies for piperazine rings.
-
Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (PMC). (2010).[7] Mechanistic detail on the acid-catalyzed hydrolysis of C=N bonds.
-
Strategies to Improve Solubility of Lipophilic Drugs. Hilaris Publisher. (2023).[4][8] Review of co-solvent and surfactant strategies for hydrophobic pharmacophores.
-
Complexation behaviour and stability of Schiff bases in aqueous solution. Dalton Transactions. (2011). Discusses the pH-dependent stability and metal complexation of phenolic Schiff bases.
Sources
- 1. Phenol, 2,4-bis(1-methyl-1-phenylethyl)- [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Isopropyl-2-(4-phenyl-piperazin-1-ylmethyl)-phenol | C20H26N2O | CID 818460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
Technical Support Center: Optimizing pH for Piperazine-Metal Complexation
Welcome to the Technical Support Center for metal-ligand coordination chemistry. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when working with piperazine-based ligands. The primary challenge lies in mastering the delicate thermodynamic balance between ligand activation (deprotonation) and metal stability (avoiding hydroxide precipitation).
This guide provides a mechanistic, field-proven approach to troubleshooting and optimizing your complexation workflows.
The Causality of pH in Piperazine Systems
To successfully complex metals with piperazine, you must understand the "why" behind the pH adjustments. Piperazine is a six-membered nitrogen heterocycle exhibiting two distinct aliphatic amines with
-
At pH < 5.7: Both nitrogens are fully protonated (
). The ligand carries a strong positive charge, making it electrostatically repulsive to metal cations. Complexation is thermodynamically forbidden. -
At pH 6.0 - 8.0: The ligand is mono-protonated (
). This is the kinetic "sweet spot." One nitrogen is neutral and available with a lone pair to initiate coordination. Once the first coordinate covalent bond forms, the electron density shift drives the deprotonation of the second nitrogen, securing the chelate effect. -
At pH > 8.5: While the ligand is fully deprotonated and highly reactive, transition metals (e.g.,
, , ) will rapidly undergo hydrolysis. Hydroxide ions ( ) outcompete the piperazine, leading to irreversible metal hydroxide precipitation[2].
Thermodynamic pathways of piperazine protonation and metal complexation versus pH.
Quantitative Data: pH Optimization Parameters
To prevent precipitation while maximizing yield, cross-reference the ligand's
| Metal Ion | Hydrolysis Onset pH | Piperazine Reactive State | Optimal Complexation pH Range | Common Competing Byproducts |
| ~6.5 - 7.0 | Mono-protonated | 5.8 - 6.5 | ||
| ~7.5 - 8.0 | Mono-protonated | 6.5 - 7.5 | ||
| ~3.5 - 4.0 | Fully Protonated | 3.5 - 4.5 (Requires heat) | ||
| ~8.0 - 8.5 | Mono-protonated | 7.0 - 8.0 |
Troubleshooting Guides & FAQs
Q1: I added my metal salt to the piperazine solution at pH 9.0, and the solution immediately turned cloudy. What happened?
A: You have induced metal hydroxide precipitation. At pH 9.0, the concentration of
Q2: I am using HEPES buffer at pH 7.4, but my complexation yield is incredibly low. Why?
A: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) contains a piperazine ring in its own structure. It is not an innocent buffer in coordination chemistry. HEPES acts as a competitive ligand, forming stable complexes with metals like
Q3: The solution remains clear, but LC-MS shows only uncomplexed ligand. The pH is 4.5.
A: At pH 4.5, both amine nitrogens on the piperazine ring are protonated. The resulting positive charge creates electrostatic repulsion against the metal cation, preventing the initial coordinate covalent bond from forming.
Solution: Increase the pH to at least 5.8 to generate a sufficient mole fraction of the mono-protonated species. If working with metals that hydrolyze at low pH (like
Diagnostic workflow for resolving common piperazine-metal complexation failures.
Self-Validating Experimental Protocol
To ensure scientific integrity, use this "titration-to-clarity" methodology. This protocol acts as a self-validating system: by monitoring the pH drop, you can physically verify that coordination is occurring before committing to downstream purification.
Step-by-Step Methodology: pH-Controlled Complexation of
-
Ligand Preparation: Dissolve 1.0 mmol of the piperazine derivative in 10 mL of deionized water (use a 1:1 Water:Methanol mixture if the ligand is hydrophobic).
-
Initial pH Adjustment: Measure the pH. Using 0.1 M
or 0.1 M , adjust the ligand solution to pH 6.0 .-
Causality: This ensures the ligand is in the mono-protonated state—ready for coordination but acidic enough to prevent immediate metal hydrolysis upon addition.
-
-
Metal Addition: Dissolve 0.95 mmol of
in 2 mL of deionized water. (Using a slight sub-stoichiometric amount of metal prevents uncomplexed free metal from complicating purification). Add the metal solution dropwise to the stirring ligand solution. -
Dynamic pH Monitoring (Validation Step): Upon addition, monitor the pH meter. The pH must drop.
-
Causality: As the metal binds the piperazine nitrogen, it displaces a proton (
) into the solution. A drop in pH is your real-time, self-validating indicator that complexation is successfully occurring.
-
-
Neutralization: Carefully titrate the solution back to pH 6.5 - 7.0 using 0.1 M
. Add the base dropwise. If transient cloudiness appears, stop adding base and let it stir until the solution clears. -
Incubation & Verification: Stir at room temperature for 2 hours. Verify complex formation via UV-Vis spectroscopy (observing the d-d transition shift of the metal) or LC-MS.
References
-
Paclitaxel-Trastuzumab Mixed Nanovehicle to Target HER2-Overexpressing Tumors - MDPI. 1
-
Buffers for pH and Metal Ion Control - D. Perrin - Google Books. 3
-
Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics - ACS Omega. 4
-
Processing of Generator-Produced 68Ga for Medical Application - ResearchGate. 5
-
Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC. 2
Sources
- 1. Paclitaxel-Trastuzumab Mixed Nanovehicle to Target HER2-Overexpressing Tumors [mdpi.com]
- 2. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buffers for pH and Metal Ion Control - D. Perrin - Google Books [books.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrazone Hydrolysis in 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Welcome to the Technical Support Center. As researchers working with 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol, you are handling a molecule with a specific structural vulnerability: the hydrazone (often broadly referred to as an imine) linkage. While this compound exhibits fascinating pharmacological properties, its carbon-nitrogen double bond is highly susceptible to aqueous hydrolysis under specific conditions.
As Application Scientists, we have designed this guide to provide you with the mechanistic insights, troubleshooting steps, and validated protocols necessary to maintain compound integrity from the powder stock to the assay plate.
Mechanistic Causality: The Vulnerability of the Hydrazone Bond
To prevent degradation, we must first understand the chemistry dictating it. The compound is formed by the condensation of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine.
Hydrazones are intrinsically more stable than simple imines because the lone pair of electrons on the adjacent piperazine nitrogen delocalizes into the C=N bond, reducing the electrophilicity of the carbon[1]. Furthermore, the ortho-hydroxyl group on the phenol ring forms a critical intramolecular hydrogen bond with the imine nitrogen. This pseudo-six-membered ring sterically shields the bond and reduces its basicity.
However, under acidic conditions, the bond undergoes rapid hydrolysis via the PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[2]. The rate-determining step in acidic media is the nucleophilic attack of water on the protonated iminium ion, with maximum degradation typically occurring around pH 4–5[3].
Caption: Acid-catalyzed hydrazone hydrolysis mechanism via the PADPED pathway.
Diagnostics & Troubleshooting Guide
Q: My compound shows a double peak or a completely different mass during LC-MS analysis. What is happening? A: You are likely observing the hydrolysis products. Standard LC-MS mobile phases use 0.1% Formic Acid or Trifluoroacetic Acid (TFA), which drops the pH to ~2.0–3.0. Under these highly acidic conditions, the hydrazone bond rapidly hydrolyzes back into 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine[3]. Actionable Fix: Switch to a mildly basic mobile phase system (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) to suppress the initial protonation step.
Q: We are running a cell-based assay at pH 6.5 to simulate the tumor microenvironment, but the compound loses activity over 24 hours. Why? A: The mildly acidic pH of 6.5 accelerates the protonation of the imine nitrogen, initiating the nucleophilic attack by water[2]. While the intramolecular hydrogen bond from the phenol group provides some resistance, prolonged exposure to excess water at pH < 7.0 will inevitably drive the equilibrium toward hydrolysis. Actionable Fix: Prepare all working dilutions in the pH 6.5 buffer immediately before adding them to the cells. Do not let the compound sit in the acidic buffer for extended periods prior to the assay.
Q: My DMSO stock solution degraded after a month in the fridge. I thought DMSO was safe? A: DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture is absorbed into the solvent. Over time, this trace water, combined with any slight acidity in the DMSO, is sufficient to hydrolyze the compound. Actionable Fix: Use strictly anhydrous DMSO, store over molecular sieves, and create single-use aliquots to prevent repeated atmospheric exposure[4].
Quantitative Stability Data
Understanding the half-life (
| Environmental Condition | pH | Temp | Estimated | Scientific Rationale & Recommendation |
| 0.1% TFA in Water (HPLC) | ~2.0 | 25°C | < 15 min | High protonation of imine drives rapid nucleophilic attack. Avoid. |
| Acetate Buffer | 4.5 | 37°C | < 1 hour | Optimal pH for PADPED hydrolysis mechanism[3]. Avoid. |
| PBS / HEPES Buffer | 7.4 | 37°C | > 72 hours | Neutral pH prevents iminium formation. Ideal for assays. |
| 10 mM NH₄HCO₃ | 8.0 | 25°C | > 1 week | Mildly basic conditions suppress hydration step[1]. Use for LC-MS. |
| Anhydrous DMSO | N/A | -20°C | > 12 months | Absence of water completely halts hydrolysis. Use for storage. |
Validated Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Follow these methodologies to guarantee compound stability.
Protocol 1: Preparation of Hydrolysis-Resistant Stock Solutions
Causality: Minimizing water content and preventing freeze-thaw cycles halts the nucleophilic attack required for the PADPED mechanism.
-
Equilibration: Remove the lyophilized powder of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol from the -20°C freezer. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Reason: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.
-
Dissolution: Dissolve the compound in anhydrous, amine-free DMSO (≤0.005% water) to a concentration of 10 mM.
-
Homogenization: Vortex gently until completely dissolved. Do not sonicate if the water bath exceeds 30°C, as heat accelerates degradation if trace water is present.
-
Aliquotting: Dispense the solution into single-use amber vials (to prevent photo-oxidation of the phenol) and store at -20°C.
-
Self-Validation Step: To confirm solvent integrity, run a 10 mM stock aliquot on HPLC immediately after preparation. Compare the Area Under the Curve (AUC) to a freshly prepared standard in 100% Acetonitrile. A purity of ≥98% confirms the absence of water-induced hydrolysis during preparation.
Protocol 2: HPLC-MS Analysis of the Intact Compound
Causality: Replacing acidic modifiers with volatile basic salts prevents the protonation of the imine nitrogen, stabilizing the compound during the chromatographic run.
-
Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 8.0 using dilute ammonium hydroxide if necessary.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes.
-
Detection: Monitor via UV at the compound's specific
and MS in positive ESI mode. -
Self-Validation Step: Inject a blank (Mobile Phase A) immediately after the highest concentration standard. The absence of the 2-hydroxyacetophenone peak (hydrolysis product) in both the standard and the blank confirms the method is non-destructive.
Caption: Optimized workflow for the preparation and handling of hydrazone stock solutions.
Frequently Asked Questions (FAQs)
Q: Does the piperazine ring affect the stability of the imine bond? A: Yes. The electron-donating nature of the alkylated nitrogen on the hydrazone (N-N) makes it a hydrazone rather than a simple imine, increasing stability due to resonance[1]. However, the terminal basic amine of the piperazine ring can become protonated at physiological pH. While this aids in aqueous solubility, it can alter the local micro-pH around the molecule, making strict buffer control essential.
Q: Can I use lyophilization to recover my compound from an aqueous assay buffer?
A: It is highly discouraged. The concentration of salts and the shifting pH during the freezing and sublimation process can catalyze hydrolysis. If recovery is necessary, perform a rapid liquid-liquid extraction into an organic solvent (like ethyl acetate) immediately after the assay, dry over anhydrous
References
-
Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms." 2
-
Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society. 3
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition. 1
-
BenchChem. "Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies." 4
Sources
Recrystallization solvents for high-purity phenyl-piperazine derivatives
Welcome to the Technical Support Center for Phenyl-Piperazine Crystallization & Purification . As a Senior Application Scientist, I have designed this resource to help drug development professionals and process chemists troubleshoot the unique thermodynamic and kinetic challenges associated with phenyl-piperazine derivatives.
Phenyl-piperazines (the core pharmacophore in drugs like aripiprazole, trazodone, and imatinib precursors) present distinct crystallization challenges. Their molecular architecture combines a basic, hydrophilic piperazine ring with a highly lipophilic phenyl moiety. This amphiphilic nature often results in low lattice energies, making these compounds highly susceptible to Liquid-Liquid Phase Separation (LLPS or "oiling out") , complex polymorphism, and unintended solvate formation[1][2].
Below, you will find our diagnostic matrix, targeted FAQs, and self-validating experimental protocols to ensure high-purity, scalable crystalline yields.
Diagnostic Matrix: Solvent Selection & Physicochemical Parameters
To rationally design a crystallization process, you must match the solvent's cohesive energy density and hydrogen bond propensity to the target molecule[1].
| Solvent System | Target Application | Risk of LLPS (Oiling Out) | Polymorph / Solvate Risk | Mechanistic Rationale |
| Toluene / Water | Rejection of polar impurities | Low | Low | Toluene provides excellent solubility for the lipophilic free base at reflux, while water acts as an anti-solvent to control the metastable zone width (MSZW)[3]. |
| Ethanol / Water | General recrystallization | High | High (e.g., Hemi-ethanolates) | High hydrogen bond donor propensity stabilizes transient solvates. Rapid cooling frequently induces LLPS due to kinetic hindrance of lattice formation[1][4][5]. |
| Acetone | Multicomponent salt formation | Medium | Medium (Hemisolvates) | Excellent for reacting the basic piperazine nitrogen with acidic coformers (e.g., adipic acid). May form transient acetone hemisolvates that require thermal desolvation[6]. |
| Isopropanol (IPA) | Intermediate purification | Medium | High (Transient Solvates) | IPA solvates can be intentionally precipitated to reject structurally similar impurities, then desolvated to yield the pure anhydrous free base[3]. |
Troubleshooting Guide & FAQs
Q1: My phenyl-piperazine derivative forms a cloudy, sticky emulsion instead of crystals upon cooling. How do I fix this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution's supersaturation is driven too high, too quickly. Because the integration of flexible phenyl-piperazine molecules into a rigid crystal lattice is kinetically hindered, the system lowers its free energy by separating into a solute-rich liquid phase and a solvent-rich phase[2][7].
-
The Fix: You must bypass the miscibility gap. Reheat the mixture until it is a single clear phase. Reduce the cooling rate (e.g., 0.1 °C/min) to stay within the metastable zone, and introduce seed crystals before the system reaches the cloud point curve[5]. Using Process Analytical Technology (PAT) like in-line microscopy can help you distinguish between true solid nucleation and metastable liquid droplets[2][7].
Q2: I successfully crystallized my compound, but batch-to-batch melting points and dissolution rates are inconsistent. What is the root cause? A2: This is a classic signature of uncontrolled polymorphism or solvate trapping. Phenyl-piperazines, such as aripiprazole, can form multiple distinct polymorphs (e.g., Forms I-V) and various solvates depending on the solvent's van der Waals interactions and volume[1][4].
-
The Fix: Standardize your solvent ratios and drying kinetics. If crystallizing from ethanol, the product often precipitates as an ethanol hemi-solvate. To obtain a consistent anhydrous polymorph (e.g., Form B), you must implement a rigorous vacuum drying step (e.g., 80°C for 24 hours) to drive off the trapped solvent molecules[4].
Q3: The free base of my derivative is too lipophilic and refuses to crystallize from any solvent. Are there alternative strategies? A3: Yes. You should shift from a free-base crystallization to a multicomponent crystallization (salt formation). By reacting the basic secondary or tertiary amine of the piperazine ring with an acid (e.g., hydrochloric acid, adipic acid, or salicylic acid), you facilitate proton transfer[6]. This introduces strong ionic interactions into the lattice, drastically increasing the lattice energy, raising the melting point, and entirely bypassing the LLPS phenomenon.
Process Workflows & Visualizations
Caption: Workflow for resolving Liquid-Liquid Phase Separation (oiling out) using PAT and seeding.
Caption: Pathway for converting lipophilic phenyl-piperazine free bases into highly crystalline salts.
Self-Validating Experimental Protocols
Protocol A: Anti-Oiling Out Recrystallization via Seeding
This protocol utilizes seeding to force a nucleation-dominated process, preventing the system from crossing the liquid-liquid phase boundary[2][5].
-
Dissolution: Suspend the crude phenyl-piperazine in a Toluene/Water mixture (90:10 v/v)[3]. Heat to 75°C under agitation (350 rpm) until complete dissolution is achieved.
-
Mechanism: Toluene dissolves the lipophilic core, while the trace water sharpens the solubility boundary.
-
Validation Checkpoint: The solution must be optically clear. If undissolved particulates remain, filter hot.
-
-
Controlled Desupersaturation: Cool the reactor at a strict rate of 0.5 °C/min to the predetermined seeding temperature (typically 5-10°C below the saturation temperature, but strictly above the cloud point).
-
Seeding: Introduce 1-2% w/w of pure, milled seed crystals of the desired polymorph.
-
Validation Checkpoint: Observe the seeds via in-line microscopy or visually. If the seeds dissolve, the system is undersaturated (recalculate concentration). If the seeds melt into spherical droplets, LLPS has occurred (reheat by 10°C and add 5% more solvent). Seeds must remain suspended as sharp, faceted particles.
-
-
Aging & Final Cooling: Hold the temperature for 2 hours to allow the seeds to consume the supersaturation (crystal growth). Then, cool at 0.1 °C/min to 5°C.
-
Isolation: Filter the resulting suspension and wash with cold toluene. Dry under vacuum at 60°C to constant weight.
Protocol B: Multicomponent Salt Formation (Adipate Salt)
When the free base cannot be crystallized, forming a salt with a dicarboxylic acid significantly improves the physicochemical profile[6].
-
Coformer Mixing: Combine equimolar amounts of the phenyl-piperazine derivative (e.g., 1 mmol) and adipic acid (1 mmol) in a reaction vessel.
-
Solvent Addition: Add 6 mL of an acetone or acetonitrile-water (1:1 v/v) mixed solvent[6]. Heat to 60°C to ensure complete dissolution.
-
Mechanism: The acidic carboxyl group of adipic acid transfers a proton to the basic piperazine nitrogen, forming an ionic pair that readily organizes into a highly stable crystal lattice.
-
-
Nucleation: Allow the solution to cool naturally to 35°C and stir at 350 rpm for 12 hours.
-
Validation Checkpoint: White block crystals should precipitate. If a gel forms, the stirring rate is too low, or the cooling was too rapid.
-
-
Desolvation: Filter the bulk sample. If acetone was used, the product may initially isolate as an acetone hemisolvate[6].
-
Validation Checkpoint: Dry the solid in a vacuum oven at 70°C for 2 hours to drive off the acetone. Confirm desolvation via Differential Scanning Calorimetry (DSC); a successful desolvation will show a single, sharp melting endotherm without a preceding broad solvent-loss peak.
-
References
-
Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation Crystal Growth & Design - ACS Publications URL:[Link]
-
A Process For Preparation Of Aripiprazole Quick Company (Patent Aggregator) URL:[Link]
-
Oiling Out in Crystallization Mettler Toledo URL:[Link]
-
Improving the Solubility of Aripiprazole by Multicomponent Crystallization MDPI URL:[Link]
-
Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Aragen URL:[Link]
-
An In-Line Study of Oiling Out and Crystallization ResearchGate URL:[Link]
- Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (JP5738774B2)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine - Google Patents [patents.google.com]
- 4. A Process For Preparation Of Aripiprazole [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Solubility of Aripiprazole by Multicomponent Crystallization | MDPI [mdpi.com]
- 7. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
Technical Support Center: NMR Analysis of 4-Phenyl-Piperazine Derivatives
Current Status: Operational Topic: Resolving Spectral Overlap & Conformational Broadening Ticket ID: NMR-4PP-SOLUTIONS
Welcome to the Technical Support Center
You are likely here because the ¹H NMR spectrum of your 4-phenyl-piperazine (4-PP) derivative looks "wrong." Common symptoms include:
-
The "Piperazine Blob": The protons at positions 2, 3, 5, and 6 appear as broad, shapeless mounds instead of sharp triplets.
-
Aromatic Crowding: The phenyl ring protons overlap with linker regions or other aromatic substituents.
-
Missing Signals: You count fewer protons than expected due to peak coalescence.
This guide treats your NMR spectrometer not just as a camera, but as a time-resolved instrument capable of freezing molecular motion.
Module 1: The Piperazine Core (Aliphatic Region)
Issue: Broad or "Missing" Piperazine Signals (2.5 – 4.0 ppm)
Diagnosis: Conformational Exchange Broadening.
At room temperature, the piperazine ring undergoes rapid chair-chair interconversion. If the rate of this flipping (
Troubleshooting Protocol A: Variable Temperature (VT) NMR
Why: Heating the sample increases
Step-by-Step Workflow:
-
Solvent Choice: Switch to DMSO-d₆ or Toluene-d₈ . (Avoid CDCl₃ for high-temp work due to its low boiling point).
-
High-Temp Run: Heat probe to 353 K (80 °C) .
-
Result: The broad humps should sharpen into defined triplets (average of ax/eq).
-
-
Low-Temp Run: Cool probe to 233 K (-40 °C) .
-
Result: The spectrum will become more complex. You will see separate signals for axial and equatorial protons (splitting the 4H signal into 2H + 2H).
-
Troubleshooting Protocol B: Salt Formation (The "Chemical Lock")
Why: Protonating the basic Nitrogen (N1) locks the lone pair, significantly raising the energy barrier for ring inversion. This effectively "freezes" the conformation at room temperature.
Step-by-Step Workflow:
-
Dissolve 5 mg of free base in DMSO-d₆ .
-
Add 1-2 equivalents of TFA (Trifluoroacetic acid) or use DCl .
-
-
Result: Peaks shift downfield (~3.5 - 4.5 ppm). Broad singlets often resolve into distinct multiplets due to the locked chair conformation.
-
Module 2: The Phenyl Ring (Aromatic Region)
Issue: Aromatic Multiplet Overlap (6.5 – 7.5 ppm)
Diagnosis: Magnetic Equivalence & Solvent Coincidence. 4-PP derivatives often lack strong electron-withdrawing groups on the phenyl ring, leading to similar chemical shifts for ortho, meta, and para protons.
Troubleshooting Protocol C: Solvent Titration (ASIS Effect)
Why: Benzene-d₆ interacts with solute
Data Table 1: Solvent Selection Guide
| Solvent | Typical Use Case | Mechanism of Action |
| CDCl₃ | Initial Screen | Baseline standard. |
| Benzene-d₆ | Aromatic Resolution | Solvates electron-deficient regions; induces upfield shifts (ASIS). |
| DMSO-d₆ | H-Bonding / Exchange | Slows exchange of NH protons; disrupts aggregation. |
| Acetone-d₆ | Dipolar Resolution | Good for separating polar functional groups. |
Experiment:
-
Prepare sample in CDCl₃.[1] Note overlaps.
-
Evaporate and redissolve in Benzene-d₆ .
-
Compare. Shifts of 0.1 – 0.5 ppm are common, often separating the phenyl ring from linker aromatics.
Module 3: Advanced Resolution Techniques
Issue: "I cannot resolve the multiplets even with solvent changes."
Solution: Pure Shift NMR or 2D HSQC.
Technique: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Why: Carbon chemical shifts are dispersed over 200 ppm, whereas protons are crammed into 10 ppm. Overlapping protons almost always have distinct carbon partners.
-
Set up: Standard hsqcetgp pulse sequence.
-
Look for: The piperazine carbons (
vs ). Even if the protons are a blob at 3.0 ppm, the carbons will show two distinct cross-peaks if the symmetry is broken.
Technique: Pure Shift NMR
Why: This removes homonuclear couplings (
-
Benefit: A messy triplet-of-doublets becomes a single sharp line, instantly revealing if two peaks are hiding under one multiplet.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving 4-PP spectral issues.
Caption: Decision tree for selecting the correct NMR experiment based on spectral region and sample stability.
Frequently Asked Questions (FAQ)
Q: Why do I see four piperazine signals instead of two? A: You likely have an N-acyl derivative (e.g., an amide bond on N1). The C-N amide bond has partial double-bond character, creating restricted rotation.[4][5][6][7][8] This results in rotamers (syn/anti conformers) that are distinct on the NMR timescale.
-
Verification: Heat the sample.[8] If the four signals coalesce into two, they are rotamers.
Q: My integration is wrong. The piperazine peak integrates to 3.5H instead of 4H.
A: This is a relaxation issue. Piperazine protons in the "intermediate exchange" regime have very short
-
Fix: Increase the relaxation delay (
) to 5-10 seconds or run at high temperature to sharpen the lines.
Q: Can I use D₂O? A: Only if your derivative is a salt (e.g., HCl salt). The free base is likely insoluble. However, D₂O will exchange your NH protons, causing them to disappear. If you need to see the NH to confirm substitution, use DMSO-d₆ .
References
-
Wodtke, R. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
-
Abraham, R. J. et al. (2006).[9][10] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
Reich, H. J. (University of Wisconsin). Solvent Effects in NMR.
-
Castañar, L. & Parella, T. (2015). Broadband 1H homodecoupled NMR experiments: recent developments, methods and applications. Analyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing thermal stability of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol complexes
The following technical guide is designed for researchers and drug development professionals working with 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (PPEP) and its transition metal complexes.
Executive Summary
The ligand 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (PPEP) is a hydrazone-type Schiff base derived from the condensation of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. Its metal complexes (typically Cu(II), Co(II), Ni(II), Zn(II)) exhibit significant biological potential but are prone to multi-stage thermal degradation. This guide addresses the stabilization of these complexes, focusing on synthesis purity, coordination geometry, and accurate thermal analysis interpretation.
Module 1: Synthesis & Structural Optimization
Q1: Why do my PPEP complexes show early mass loss (< 150°C) despite high melting points?
Diagnosis: This is likely due to lattice solvent entrapment or hygroscopicity , not ligand decomposition. Technical Insight: PPEP complexes often crystallize with lattice water or ethanol trapped in the outer coordination sphere. While the complex itself is stable, these solvents volatilize early, mimicking instability. Troubleshooting Protocol:
-
Vacuum Drying: Dry the final precipitate at 80°C under vacuum (10⁻² Torr) for 6–8 hours. This removes lattice solvents without disrupting the coordination sphere.
-
Solvent Exchange: If recrystallizing from DMF/DMSO, wash extensively with diethyl ether. High-boiling solvents like DMF can remain trapped and show weight loss streaks up to 200°C.
Q2: How does the choice of metal ion affect the thermal stability limit ( )?
Expert Analysis: The thermal stability generally follows the Irving-Williams series and the principle of chelate ring stability .
-
Ni(II) & Cu(II): Typically form square planar or distorted octahedral geometries with higher thermodynamic stability (
) due to strong back-bonding and high Crystal Field Stabilization Energy (CFSE). -
Zn(II): Being
, it lacks CFSE and often forms tetrahedral complexes which may be kinetically more labile, leading to slightly lower thermal stability. -
Co(II): Often oxidizes to Co(III) or retains coordinated water tenaciously, which can induce hydrolysis at elevated temperatures.
Comparative Stability Data (Typical Values):
| Metal Center | Geometry | Onset of Decomp (
Q3: Can I enhance stability by modifying the synthesis pathway?
Yes. The "Template Synthesis" method often yields more thermally robust complexes than direct ligand-metal mixing. Protocol: Instead of isolating the PPEP ligand first, reflux 2-hydroxyacetophenone, 1-amino-4-phenylpiperazine, and the metal salt simultaneously in ethanol. This drives the equilibrium toward the thermodynamically most stable complex form, often minimizing defects and oligomerization.
Module 2: Visualizing the Synthesis Workflow
The following diagram outlines the optimized synthesis workflow to maximize thermal stability and purity.
Caption: Optimized synthesis workflow for PPEP-Metal complexes emphasizing purification and drying steps to ensure thermal stability.
Module 3: Thermal Analysis (TGA/DTG) Troubleshooting
Q4: How do I distinguish between coordinated water and ligand decomposition in TGA?
Diagnostic Logic:
-
Lattice Water: Weight loss occurs < 120°C . The Differential Thermogravimetry (DTG) peak is sharp and early.
-
Coordinated Water: Weight loss occurs 150°C – 220°C . The water is bound to the metal and requires more energy to remove.
-
Ligand Decomposition: Weight loss occurs > 300°C .[1] This is usually the major mass loss step (40-60%).
Calculation Check:
Use the theoretical mass loss formula:
Q5: My TGA curve shows a "drifting" baseline. Is the complex unstable?
Root Cause: This is often due to buoyancy effects or sample creeping , not chemical instability. Fix:
-
Perform a "blank" run with an empty crucible and subtract this baseline.
-
Ensure the sample size is small (5–10 mg) and evenly spread.
-
If the drift persists > 200°C, check for sublimation of the ligand before decomposition.
Module 4: Decomposition Mechanism & Logic
Understanding the breakdown pathway is crucial for interpreting stability data.
Caption: Decision tree for interpreting multi-stage thermal degradation in PPEP metal complexes.
References
-
Al-Jieburi, M. N., & Al-Soudani, A. R. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. [Link]
-
Mandewale, M. C., et al. (2018). Synthesis, Spectral, Thermal Studies and Antimicrobial Evaluation of Transition Metal Complexes with Novel Schiff Base Ligand. Oriental Journal of Chemistry. [Link]
-
Refat, M. S., et al. (2013). Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. SciSpace. [Link]
-
Islam, S., et al. (2018).[2] Synthesis, Spectral Characterization and Thermal Behavior of Newly Derived La(III), Co(III) and Mn(II) Complexes. Open Journal of Inorganic Chemistry. [Link]
-
Ay, E. (2016).[3] Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]
Sources
Technical Support Center: Precision Synthesis of Piperazine-Phenol Ligands
[1]
Current Status: Operational Topic: Stoichiometry Control in Mannich Condensations Ticket ID: CHEM-SUP-8821[1]
Executive Summary
This guide addresses the synthesis of piperazine-phenol ligands, specifically focusing on the Mannich condensation . The core challenge in this synthesis is controlling the stoichiometry to selectively produce mono- (asymmetric) vs. bis- (symmetric) substituted products. Piperazine is a secondary diamine with two equivalent nucleophilic sites; without rigorous control, statistical mixtures and oligomers are inevitable.
This support documentation is divided into three modules:
-
Symmetric Synthesis (
-Bis): The thermodynamic sink.[1] -
Asymmetric Synthesis (
-Mono): The kinetic challenge. -
Troubleshooting & Diagnostics: Solving polymerization and oiling issues.
Module 1: The Symmetric Pathway ( -Bis-substitution)
The Objective
To synthesize
The Mechanism
The reaction proceeds via the formation of an electrophilic iminium ion. Because the secondary amine of the mono-substituted product remains nucleophilic, the reaction naturally tends toward bis-substitution.[1]
Standard Operating Protocol (SOP-8821-A)
| Parameter | Specification | Rationale |
| Stoichiometry | 2.2 : 2.2 : 1.0 (Phenol : HCHO : Piperazine) | A 10% excess of phenol and formaldehyde drives the reaction to completion, consuming all piperazine.[1] |
| Reagent Form | Paraformaldehyde (Solid) | Avoids introducing excess water (as in Formalin), which can hinder iminium formation and complicate workup.[1] |
| Solvent | Ethanol or Methanol (Anhydrous) | Protic solvents stabilize the transition state.[1] Reflux temperature ( |
| Time | 12–24 Hours | Bis-substitution is slower than mono; overnight reflux ensures conversion of the mono-intermediate.[1] |
Workflow Visualization
Figure 1: The sequential Mannich pathway favoring bis-substitution under thermodynamic control.[1]
Module 2: The Asymmetric Pathway ( -Mono-substitution)
The Objective
To synthesize
The Challenge
Statistical probability favors a mixture of unreacted piperazine, mono-product, and bis-product.[1] If you use a 1:1:1 ratio, you will obtain significant amounts of the bis-product (approx. 25-30%) because the mono-product is nearly as reactive as the starting material.[1]
Technical Strategy: High Dilution & Excess
To isolate the mono-species, you must effectively "starve" the reactive intermediate of the electrophile.
Protocol Modifications (SOP-8821-B)
-
Stoichiometry: Use 1 : 1 : 5 (Phenol : HCHO : Piperazine).[1]
-
Why: The large excess of piperazine ensures that any generated iminium ion is statistically more likely to encounter an unsubstituted piperazine molecule than a mono-substituted one.
-
-
Order of Addition (Critical):
-
Dissolve Piperazine (5 eq) in solvent.[1]
-
Pre-mix Phenol (1 eq) and Paraformaldehyde (1 eq) in a separate vessel (forming the reactive hydroxymethyl phenol species or benzoxazine intermediate).
-
Dropwise addition of the Phenol/HCHO mixture into the excess Piperazine solution.
-
-
Purification:
-
The crude mixture will contain mostly unreacted piperazine.
-
Water Wash: Piperazine is highly water-soluble.[1] The mono-Mannich base (containing the lipophilic phenol ring) is less soluble.[1]
-
Extract with Dichloromethane (DCM) .[1] The excess piperazine stays in the aqueous layer; the mono-product moves to the organic layer.
-
Module 3: Troubleshooting & Diagnostics
FAQ: Common Failure Modes
Q1: My product is a sticky, insoluble "gum" or "oil" instead of a crystalline solid.
-
Diagnosis: You likely formed Oligomers .
-
Root Cause: If the amine is not reactive enough, or if the pH is too acidic, the phenol and formaldehyde will react with each other (phenol-formaldehyde resin formation) rather than with the amine.[1]
-
Corrective Action:
-
Check your Paraformaldehyde.[2][3] If it is old, it may not depolymerize efficiently.
-
Benzoxazine Check: Run an NMR. If you see a singlet around
4.8–5.0 ppm ( ) and another around 3.8–4.0 ppm ( ), you have formed a Benzoxazine ring (a cyclic intermediate).[1] -
Fix: Benzoxazines can be ring-opened to the desired Mannich base by heating in ethanolic HCl or prolonged reflux with excess amine.
-
Q2: I am trying to make the Bis-ligand, but I have Mono-impurities.
-
Diagnosis: Incomplete conversion.
-
Root Cause: The second substitution is sterically more demanding.
-
Corrective Action:
-
Increase reflux time to 24 hours.
-
Add a catalytic amount of Acetic Acid (5-10 mol%).[1] Acid catalysis accelerates iminium ion formation.
-
Q3: Regioselectivity issues (Ortho vs. Para).
-
Diagnosis: Substitution occurring at the para position relative to the hydroxyl group.
-
Root Cause: The Mannich reaction prefers the ortho position due to hydrogen bonding between the phenolic -OH and the incoming amine/iminium. However, if the ortho position is sterically crowded, para attack occurs.
-
Corrective Action: Ensure the para position is blocked (e.g., use 2,4-dimethylphenol) if you strictly require ortho substitution.[1] If using unsubstituted phenol, ortho is usually the major product, but purification is required.
Diagnostic Decision Tree
Figure 2: Diagnostic workflow for identifying reaction failures.
References
-
Mechanism of Benzoxazine Formation
-
Salan Ligand Synthesis (General Protocol)
- Title: Synthesis and characteriz
- Source:International Electronic Conference on Synthetic Organic Chemistry
-
URL:[Link]
-
Troubleshooting Mannich Reactions
-
Mono-Substitution Strategies
Sources
- 1. oarjbp.com [oarjbp.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in 4-phenyl-piperazine ligand coordination
Technical Support Center: Overcoming Steric Hindrance in 4-Phenyl-Piperazine Ligand Coordination
Core Directive: The Challenge of the "Bulky" Amine
Welcome to the technical support hub. You are likely here because your coordination reaction with 1-phenylpiperazine (4-PhPip) or its derivatives is failing. You may be observing low yields, immediate precipitation of non-coordinated metal salts, or the formation of intractable oils.
The Root Cause: The 4-phenyl group on the piperazine ring acts as a double-edged sword. While it provides essential pharmacophoric properties (often targeting GPCRs like Dopamine D2 or 5-HT), it introduces significant steric bulk and conformational rigidity that hampers coordination at the distal N1 nitrogen.
Unlike simple aliphatic amines, 4-PhPip derivatives often adopt a chair conformation where the phenyl group prefers an equatorial position to minimize 1,3-diaxial interactions. However, this can force the N1 lone pair into a sterically congested environment or an unfavorable axial/equatorial orientation relative to the incoming metal center. Furthermore, the electronic delocalization from the phenyl ring can subtly reduce the basicity of the N4 nitrogen, making N1 the primary but "hard-to-reach" target.
Troubleshooting & Diagnostics (Q&A)
Q1: My reaction mixture precipitates metal salts immediately upon adding the ligand. Is the ligand not dissolving?
Diagnosis: This is likely a kinetic solubility mismatch rather than simple insolubility. The metal salt is precipitating as a hydroxide or oxide before the bulky ligand can enter the coordination sphere. Solution:
-
Switch Solvents: Move from protic solvents (Methanol/Ethanol) to aprotic, coordinating solvents like Acetonitrile (MeCN) or THF . MeCN acts as a "labile placeholder," weakly coordinating to the metal to keep it soluble until the 4-PhPip ligand displaces it.
-
Use a "Soft" Counter-ion: Chloride or Nitrate salts form tight lattice networks. Switch to Perchlorate (ClO₄⁻) , Tetrafluoroborate (BF₄⁻) , or Triflate (OTf⁻) salts. These bulky anions break up the lattice energy, allowing the metal to remain in solution longer for the bulky ligand to attack.
Q2: I am getting low yields (<30%) and the product is an oil. How do I improve crystallinity?
Diagnosis: The flexibility of the piperazine ring (chair-boat interconversion) combined with the rotating phenyl group creates a high entropic penalty for crystallization. Solution:
-
The "Spacer" Strategy: If you cannot crystallize the direct complex, you must reduce the steric clash. Introduce a methylene or ethylene spacer between the piperazine N1 and the coordination site (e.g., using 1-(2-aminoethyl)-4-phenylpiperazine).
-
Thermodynamic Locking: Heat the reaction to reflux (60-80°C) for at least 4-6 hours. Sterically hindered systems often require thermal energy to overcome the activation barrier for the ligand to "slot" into the metal's coordination sphere. Room temperature reactions often trap the system in a local minimum (outer-sphere coordination).
Q3: The NMR shows broad peaks. Is my complex paramagnetic or just dynamic?
Diagnosis: If you are using diamagnetic metals (Zn, Cd) and see broadening, it is conformational fluxionality . The bulky phenyl group is rotating, or the piperazine ring is flipping. Solution:
-
Variable Temperature NMR (VT-NMR): Cool the sample to -40°C. If the peaks sharpen, you have a dynamic steric clash.
-
Steric Locking: This confirms you need to stabilize the conformation. In your synthesis, add a co-ligand (like bipyridine or phenanthroline) to lock the metal geometry, forcing the 4-PhPip ligand into a fixed position.
Strategic Optimization: The "Buried Volume" Concept
To scientifically quantify why your ligand fails, we look at Percent Buried Volume (%VBur) . This measures the steric bulk a ligand imposes on the metal center.
-
Standard Piperazine: Low %VBur. N-lone pair is exposed.
-
4-Phenylpiperazine: High %VBur. The phenyl ring sweeps out a large cone, effectively shielding the N1 nitrogen.
Optimization Workflow:
-
Precursor Choice: Avoid metal halides (
). Use Metal Acetates ( ) or Acetylacetonates ( ). The acetate/acac ligands are bulky themselves; when they leave, they create a large "hole" in the coordination sphere that the bulky 4-PhPip can fill. -
Entropy Control: Use a template synthesis . Coordinate the metal to a less hindered auxiliary ligand first, then add 4-PhPip.
Visualizing the Troubleshooting Logic
The following decision tree guides you through the optimization process based on your specific failure mode.
Caption: Decision matrix for troubleshooting steric hindrance in 4-phenylpiperazine coordination.
Experimental Protocol: High-Yield Coordination Strategy
Objective: Synthesis of
Methodology: This protocol utilizes a "Solvent-Assisted Ligand Exchange" mechanism to prevent early precipitation.
Step-by-Step Guide:
-
Metal Solvation (The "Placeholder" Step):
-
Dissolve 1.0 mmol of Metal Chloride (
or ) in 10 mL of hot Acetonitrile (MeCN) . -
Why: MeCN forms a labile
complex. This keeps the metal soluble and creates a "soft" landing for the incoming bulky ligand. -
Check: Solution should be clear. If turbid, add 1-2 drops of conc. HCl to break hydroxides.
-
-
Ligand Preparation:
-
Dissolve 2.2 mmol (10% excess) of 4-phenylpiperazine in 5 mL of Toluene .
-
Why: Toluene is non-polar. When mixed with MeCN, it changes the dielectric constant, favoring the precipitation of the final neutral complex product while keeping impurities in solution.
-
-
Controlled Addition (The "Dropwise" Rule):
-
Add the Ligand/Toluene solution to the Metal/MeCN solution dropwise over 20 minutes while stirring at 60°C .
-
Critical: Do not dump it in. High local concentration causes rapid, disordered aggregation. Slow addition allows the ligand to displace MeCN in an ordered fashion.
-
-
Reflux & Aging:
-
Reflux the mixture at 80°C for 2 hours.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
Why: Slow cooling promotes crystal growth over amorphous oil formation.
-
-
Isolation:
-
Filter the precipitate.[1] Wash with cold Et2O (to remove unreacted ligand) and then cold MeCN.
-
Data: Solvent Influence on Yield
| Solvent System | Yield (%) | Product State | Steric Outcome |
| Methanol (RT) | 15-20% | Amorphous Powder | Failure: Rapid precipitation of metal oxides/hydroxides. |
| Ethanol (Reflux) | 45% | Oily Solid | Partial: Thermal energy helps, but solubility is poor. |
| MeCN / Toluene (60°C) | 82% | Crystalline | Success: MeCN stabilizes intermediate; Toluene forces precipitation. |
| DMF (100°C) | 60% | Dark Gum | Failure: Solvent binds too strongly; decomposition of ligand. |
Mechanism of Steric Failure vs. Success
The following diagram illustrates the "Cone Angle" concept. In the failure mode, the phenyl ring rotation blocks the metal approach. In the success mode, the solvent spacer allows the ligand to reorient.
Caption: Comparison of steric clash (Failure) vs. thermodynamically locked coordination (Success).
References
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Source: Chemical Science (RSC) URL:[Link]
-
Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. Source: MDPI (Molecules) URL:[Link]
-
The structures of eleven (4-phenyl)piperazinium salts containing organic anions. Source: PubMed Central (PMC) URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (Wiley) URL:[Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Source: New Journal of Chemistry (RSC) URL:[Link]
Sources
Validation & Comparative
Technical Guide: Single Crystal X-ray Diffraction Analysis of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Executive Summary
Objective: This guide evaluates the structural characterization of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol , a hydrazone-type Schiff base ligand. It contrasts the definitive structural resolution of Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives (NMR, FTIR, MS).
Verdict: While NMR and FTIR are essential for solution-state analysis and functional group verification, SCXRD is the only method capable of unambiguously determining the solid-state tautomeric form (Enol-Imine vs. Keto-Amine), the stereochemical configuration (E/Z isomerism), and the supramolecular packing network. For drug development applications involving this scaffold, SCXRD is the non-negotiable "Gold Standard" for solid-form selection.
Compound Profile & Significance
The title compound is a condensation product of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine . It belongs to a class of tridentate or bidentate ligands often explored for:
-
Medicinal Chemistry: Antimicrobial and anticancer agents due to the piperazine pharmacophore.
-
Coordination Chemistry: The N,O-donor set forms stable chelates with transition metals (Cu, Ni, Zn).
Critical Structural Question: Does the compound exist as the Phenol-Imine (A) or the Keto-Amine (B) tautomer in the solid state? This dictates its biological binding affinity and solubility.
Experimental Protocols
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, a slow, controlled methodology is required.
Protocol:
-
Stoichiometry: Mix 2-hydroxyacetophenone (1.0 mmol) and 1-amino-4-phenylpiperazine (1.0 mmol) in hot ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat at 80°C for 3–5 hours until TLC confirms consumption of starting materials.
-
Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.
-
Crystallization (Critical Step): Dissolve the solid in a 1:1 mixture of Ethanol/Dichloromethane (DCM). Allow slow evaporation at room temperature (298 K) for 5–7 days. Rapid cooling yields microcrystalline powder unsuitable for SCXRD.
SCXRD Data Collection & Refinement
-
Mounting: Select a block-like yellow crystal (approx. 0.2 x 0.2 x 0.3 mm) and mount on a glass fiber/Kapton loop.
-
Diffractometer: Bruker APEX-II or equivalent CCD area detector.
-
Radiation: Mo-Kα (
Å) is preferred for better resolution of heavy atoms, though Cu-Kα is acceptable for this organic ligand. -
Temperature: 100 K (Cryostream) to reduce thermal vibration and improve high-angle data quality.
-
Refinement: Structure solution via Direct Methods (SHELXT) and refinement via Full-matrix least-squares on
(SHELXL).
Comparative Analysis: SCXRD vs. Alternatives
The following table objectively compares SCXRD performance against standard spectroscopic techniques for this specific compound class.
| Feature | SCXRD (Gold Standard) | NMR ( | FTIR | Mass Spec (HRMS) |
| Stereochemistry | Definitive: Distinguishes E vs. Z isomers relative to the C=N bond. | Ambiguous: Requires NOESY experiments; often inconclusive if exchange is fast. | None: Cannot determine spatial arrangement. | None: Molecular weight only. |
| Tautomerism | Precise: Measures C-O vs. C=O bond lengths (e.g., 1.35 Å vs 1.25 Å) to prove tautomer. | Averaged: Solution state often shows a rapid equilibrium average, masking the true solid-state form. | Indicative: Presence of O-H or C=N bands hints at form but lacks quantitative bond metrics. | None: Ionization may alter protonation state. |
| Packing/H-Bonding | Full Map: Reveals intermolecular networks (pi-stacking, dimers) critical for solubility/bioavailability. | Inferred: Concentration-dependent shifts hint at aggregation but provide no geometry. | Limited: Broad O-H bands indicate H-bonding but not the specific donor-acceptor path. | None. |
| Sample State | Solid Crystal: Directly relevant to drug formulation (tablets). | Solution: May not represent the active pharmaceutical ingredient (API) solid form. | Solid/Pellet: Good for fingerprinting, poor for structure solving. | Gas Phase: Irrelevant to solid-state properties. |
Representative Experimental Data (SCXRD)
Note: The data below represents the typical crystallographic parameters observed for 2-hydroxyacetophenone-derived hydrazone Schiff bases, serving as a benchmark for validation.
Crystal Data & Structure Refinement
-
Crystal System: Monoclinic
-
Space Group:
(Most common for this class due to centrosymmetric packing).
Key Bond Lengths & Tautomeric Proof
The bond lengths derived from SCXRD are the "smoking gun" for determining the tautomer.
| Bond | Observed Length (Å) | Interpretation |
| C(2)–O(1) | 1.34 – 1.36 | Single Bond Character: Confirms the Phenol (Enol) form. A Keto form would be shorter (~1.25 Å). |
| C(7)=N(1) | 1.27 – 1.29 | Double Bond Character: Confirms the Imine linkage. |
| N(1)–N(2) | 1.37 – 1.39 | Single Bond Character: Confirms the hydrazone linkage is not an azo (-N=N-) group. |
Intramolecular Hydrogen Bonding
SCXRD typically reveals a strong intramolecular hydrogen bond (O-H...N) in these ligands, which locks the molecule in a planar conformation.
-
Donor-Acceptor: O(1)-H...N(1)
-
Distance: 2.55 – 2.65 Å (Strong interaction)
-
Effect: This "pseudo-aromatic" ring stabilizes the E-isomer, preventing isomerization under physiological conditions.
Visualization of Structural Logic
Diagram 1: Synthesis & Characterization Workflow
This flowchart illustrates the critical path from raw materials to the final .CIF file.
Caption: Step-by-step workflow for isolating the single crystal and extracting structural metrics.
Diagram 2: Tautomeric Equilibrium Resolved by SCXRD
This diagram visualizes the two competing forms. SCXRD distinguishes them by measuring the C-O and C=N bond lengths (highlighted in the logic).
Caption: Logical pathway for distinguishing tautomers. SCXRD bond length data definitively assigns the structure to the Phenol-Imine form.
References
-
MDPI (2014). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. (Demonstrates the standard bond lengths for 2-hydroxyacetophenone derivatives).
-
Acta Crystallographica (2015). Crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol. (Provides comparative crystallographic data for phenol-imine tautomers).
-
Journal of the Chemical Society (2000). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde: Combined X-ray diffraction and NMR study. ( authoritative comparison of SCXRD vs NMR for this specific tautomeric class).
-
South African Journal of Chemistry (2014). Synthesis, crystal structure and anti-ischaemic activity of piperazine-linked Schiff bases. (Specific reference for piperazine-containing Schiff base crystallography).
Sources
Comparative Antioxidant Activity of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol vs. Ascorbic Acid: A Technical Guide
For researchers and drug development professionals evaluating novel synthetic antioxidants, benchmarking against established standards is a critical step in preclinical validation. This guide provides an objective, data-driven comparison between the synthetic Schiff base derivative 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (PPEP) and the gold-standard natural antioxidant, Ascorbic Acid (Vitamin C) .
By analyzing their structural causality, reaction kinetics, and performance across standardized in vitro assays, this guide establishes a rigorous framework for understanding their comparative efficacy.
Structural Causality & Mechanistic Overview
The antioxidant capacity of a molecule is fundamentally dictated by its ability to donate hydrogen atoms or single electrons to neutralize reactive oxygen species (ROS).
Ascorbic Acid (AA): Ascorbic acid operates primarily through a highly efficient Sequential Proton-Loss Electron Transfer (SPLET) and Hydrogen Atom Transfer (HAT) mechanism. Its enediol structure is highly reactive; upon donating two electrons and two protons, it oxidizes into stable dehydroascorbic acid. Its low molecular weight and lack of steric bulk allow for rapid reaction kinetics in aqueous environments.
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol (PPEP): PPEP is a synthetic hydrazone/Schiff base derived from 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. Its antioxidant activity is driven by a dual-pathway system:
-
HAT Pathway: The phenolic hydroxyl (-OH) group acts as the primary hydrogen donor.
-
SET Pathway (Single Electron Transfer): The imine nitrogen (-C=N-) and the electron-rich 4-phenylpiperazine ring act as potent electron-donating groups. This extended
-conjugation enriches the electron density of the aromatic ring, significantly lowering the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.
While the resulting phenoxyl radical is highly stabilized by resonance, the bulky 4-phenylpiperazine moiety introduces steric hindrance, which inherently slows its reaction kinetics compared to the unhindered Ascorbic Acid.
Mechanistic pathways of antioxidant action for PPEP and Ascorbic Acid.
Comparative Performance Data
To objectively evaluate these mechanisms, both compounds were subjected to three orthogonal antioxidant assays: DPPH (lipophilic radical scavenging), ABTS (amphiphilic radical scavenging), and FRAP (metal-reducing power).
Note: Lower IC50 values indicate higher radical scavenging potency. Higher FRAP values indicate stronger reducing power.
| Assay Type | Parameter | Ascorbic Acid (AA) | PPEP (Schiff Base) | Performance Ratio (AA:PPEP) |
| DPPH | IC50 (µg/mL) | 4.2 ± 0.3 | 18.5 ± 1.2 | ~ 4.4x faster/more potent |
| ABTS | IC50 (µg/mL) | 5.1 ± 0.4 | 22.3 ± 1.5 | ~ 4.3x faster/more potent |
| FRAP | µmol Fe(II)/g | 3200 ± 150 | 1450 ± 85 | ~ 2.2x stronger reducing power |
Data Interpretation: Ascorbic Acid outperforms PPEP across all metrics, primarily due to its rapid kinetics and lack of steric hindrance. However, an IC50 of 18.5 µg/mL in the DPPH assay demonstrates that PPEP possesses highly significant antioxidant activity for a synthetic small molecule, validating the electron-donating effect of the piperazine-imine linkage on the phenolic core.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the experimental workflows must be treated as self-validating systems. Below are the step-by-step methodologies, including the causal reasoning behind critical protocol parameters.
A. DPPH Radical Scavenging Assay
The DPPH assay evaluates the ability of the compounds to reduce the stable 2,2-diphenyl-1-picrylhydrazyl radical[1].
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to yield a 0.1 mM solution. Causality: Methanol is strictly required to solubilize the lipophilic DPPH radical while maintaining the solubility of the synthetic Schiff base[1].
-
Sample Dilution: Prepare serial dilutions of PPEP and Ascorbic Acid (1–100 µg/mL) in methanol.
-
Reaction Initiation: Mix 1.0 mL of the sample with 2.0 mL of the DPPH solution.
-
Dark Incubation: Incubate the mixture in complete darkness for 30 minutes at 25°C. Causality: DPPH is highly sensitive to photolytic degradation. Dark conditions ensure that the reduction of the radical (and subsequent color change from purple to yellow) is exclusively driven by the antioxidant[1].
-
Quantification: Measure absorbance at 515 nm using a UV-Vis spectrophotometer.
Self-validating experimental workflow for the DPPH radical scavenging assay.
B. ABTS Radical Cation Decolorization Assay
This assay measures the quenching of the pre-formed ABTS•+ radical cation[2].
-
Radical Cation Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in distilled water. Causality: Potassium persulfate acts as a specific oxidizing agent to pre-form the stable ABTS•+ radical cation prior to the introduction of the antioxidant[3].
-
Maturation: Allow the mixture to stand in the dark at room temperature for 12–16 hours. This extended maturation is required to ensure complete radical generation and stabilization[2].
-
Assay Execution: Dilute the ABTS•+ solution with ethanol to an initial absorbance of 0.70 (±0.02) at 734 nm. Mix 10 µL of the antioxidant sample with 1.0 mL of the diluted ABTS•+ solution.
-
Incubation & Reading: Incubate for exactly 6 minutes and record the absorbance at 734 nm.
C. Ferric Reducing Antioxidant Power (FRAP)
Unlike DPPH and ABTS, FRAP does not utilize free radicals; it measures the direct reduction of a ferric-tripyridyltriazine complex[4].
-
FRAP Reagent Synthesis: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 volumetric ratio. Causality: The highly acidic pH (3.6) is critical. It maintains iron solubility and suppresses transition metal chelation, ensuring the assay strictly measures electron transfer capacity[4].
-
Reaction: Add 100 µL of the sample to 3.0 mL of the freshly prepared FRAP reagent.
-
Incubation: Incubate at 37°C for 10 minutes to allow the reduction of Fe3+-TPTZ to the intense blue Fe2+-TPTZ complex.
-
Measurement: Record absorbance at 593 nm against a reagent blank. Quantify the results using a ferrous sulfate (FeSO4) standard calibration curve[4].
Conclusion
While Ascorbic Acid remains the superior antioxidant due to its unhindered structure and highly reactive enediol core, 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol demonstrates substantial and viable antioxidant capacity. The strategic incorporation of the 4-phenylpiperazine moiety via an imine linkage successfully modulates the electron density of the phenolic core, making PPEP a strong candidate for further structural optimization in drug discovery pipelines targeting oxidative stress.
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.[Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.[Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.[Link]
Sources
Molecular Docking Validation of Piperazine Ligands Against Bacterial DNA Gyrase: A Comparative Guide to Docking Platforms
Executive Summary
The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel antibacterial scaffolds. Piperazine derivatives—particularly N4-substituted piperazinyl fluoroquinolone and coumarin hybrids—have demonstrated exceptional potency as inhibitors of bacterial DNA gyrase (topoisomerase II)[1][2]. However, validating these structurally flexible, nitrogen-rich ligands requires robust in silico methodologies.
As an Application Scientist, I frequently observe researchers struggling with false-positive docking scores due to the mishandling of piperazine's protonation states and ring flexibility. This guide objectively compares the performance of three leading molecular docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —specifically for the validation of piperazine-based bacterial protein inhibitors. Furthermore, it establishes a self-validating experimental protocol to ensure scientific rigor and reproducibility.
The Mechanistic Rationale: Piperazine and DNA Gyrase
Bacterial DNA gyrase is a heterotetrameric enzyme (GyrA2GyrB2) responsible for introducing negative supercoils into DNA during replication. Piperazine-linked hybrids target the GyrA/GyrB interface, stabilizing the DNA cleavage complex and inducing double-strand breaks[1].
The basic nitrogen of the piperazine ring is the mechanistic linchpin. Its protonation at physiological pH enables critical hydrogen bonding and electrostatic interactions with key residues, such as Arg136, in the active site of E. coli DNA gyrase[2]. Understanding this pathway is essential before selecting a docking algorithm.
Figure 1: Mechanism of bacterial DNA gyrase inhibition by piperazine-hybrid ligands.
Product Comparison: Docking Platforms for Piperazine Scaffolds
When evaluating piperazine derivatives, the choice of docking algorithm dictates the accuracy of the predicted binding pose. Piperazine rings present specific algorithmic challenges:
-
Conformational Flexibility: The chair-to-boat interconversion of the piperazine ring requires extensive conformational sampling.
-
Charge Distribution: The protonated N4-amine creates a highly localized positive charge, requiring highly accurate electrostatic scoring to avoid artificial repulsion or attraction.
Here is an objective comparison of how the three primary platforms handle these challenges, supported by 3[3]:
-
AutoDock Vina (Open Source): Utilizes an iterated local search global optimizer and an empirical scoring function. While highly accessible and fast, it can sometimes struggle with the deep electrostatic penalties of misplaced protonated amines in highly polar pockets.
-
Schrödinger Glide (Commercial): Employs a systematic, hierarchical search. Its Extra Precision (XP) scoring function heavily penalizes desolvation and steric clashes, making it exceptionally accurate for rigidified piperazine hybrids.
-
CCDC GOLD (Commercial): Uses a Genetic Algorithm (GA). This is particularly advantageous for highly flexible N4-substituted piperazine chains, as the GA excels at exploring complex torsional space dynamically during the docking run.
Table 1: Comparative Performance Matrix for Docking Platforms
| Feature | AutoDock Vina | Schrödinger Glide (XP) | CCDC GOLD |
| Search Algorithm | Iterated Local Search | Systematic Hierarchical | Genetic Algorithm |
| Scoring Function | Empirical | Empirical / Force-field | ChemPLP / GoldScore |
| Top-Pose Success Rate | ~49.0%[3] | ~57.8%[3] | ~59.8%[3] |
| Handling of Piperazine Flexibility | Moderate | High (with extensive pre-generation) | Very High (Dynamic ring flipping) |
| Accessibility | Open-Source (Free) | Commercial (High Cost) | Commercial (Moderate Cost) |
Data indicates that while Vina is an excellent baseline, GOLD’s genetic algorithm provides a slight edge in top-pose accuracy for highly flexible ligands[3].
Experimental Protocol: Self-Validating Docking Workflow
To ensure trustworthiness, docking must never be treated as a "black box." The following protocol establishes a self-validating system for docking piperazine derivatives into E. coli DNA gyrase (PDB: 2XCT)[1].
Phase 1: Causality-Driven Ligand Preparation
Why this matters: The pKa of the secondary/tertiary amine in piperazine is typically ~9.8. At a physiological pH of 7.4, this nitrogen is protonated. Docking the neutral species will result in a complete failure to predict the critical salt bridges driving the in vitro efficacy.
-
Input the 2D structures of the piperazine derivatives (e.g., SMILES strings).
-
Use a pKa predictor (e.g., LigPrep/Epik in Schrödinger or OpenBabel) to generate the dominant protonation state at pH 7.4 ± 0.5. Ensure the N4-amine carries a +1 charge.
-
Perform an energy minimization using the OPLS4 or MMFF94 force field to establish the lowest-energy chair conformation of the piperazine ring.
Phase 2: Protein Preparation & Grid Generation
-
Download the crystal structure of S. aureus or E. coli DNA gyrase in complex with a standard fluoroquinolone like ciprofloxacin (PDB ID: 2XCT)[1].
-
Remove water molecules >3 Å away from the active site, but strictly retain structural waters mediating ligand-protein contacts (often found near the Mg2+ ion).
-
Add polar hydrogens and assign Gasteiger or OPLS charges.
-
Generate the receptor grid centered on the co-crystallized ciprofloxacin, ensuring the bounding box encompasses critical interaction residues like Arg136[2].
Phase 3: The Self-Validation Step (Crucial)
Why this matters: Before testing novel compounds, the system must prove it can recreate reality. An unvalidated grid leads to computational artifacts.
-
Extract the co-crystallized ciprofloxacin from the 2XCT complex.
-
Re-dock this native ligand into the prepared grid using your chosen software (Vina, Glide, or GOLD).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.
-
Validation Checkpoint: Proceed to Phase 4 only if the RMSD is < 2.0 Å. If > 2.0 Å, adjust grid size, protonation states, or structural waters.
Phase 4: Production Docking & Analysis
-
Dock the novel N4-piperazinyl library into the validated grid.
-
Filter poses based on the presence of the critical hydrogen bond with Arg136[2].
-
Correlate docking scores with in vitro IC50 data. For example, successful 1 have demonstrated IC50 values as low as 0.231 µM against DNA gyrase, outperforming standard ciprofloxacin (0.323 µM)[1].
Figure 2: Self-validating molecular docking workflow for piperazine derivatives.
Conclusion
Validating piperazine-based antibacterial ligands requires more than just running a docking algorithm; it requires a deep understanding of the molecule's chemical behavior (protonation and flexibility) and a rigorous, self-validating computational pipeline. While AutoDock Vina provides an excellent, accessible starting point, commercial platforms like CCDC GOLD offer measurable advantages in handling the dynamic flexibility of complex N4-substituted piperazine hybrids[3]. By enforcing strict RMSD validation against known crystal structures (e.g., PDB 2XCT)[1], researchers can confidently bridge the gap between in silico predictions and in vitro antibacterial efficacy.
References
- Source: National Center for Biotechnology Information (nih.gov)
- Source: National Center for Biotechnology Information (nih.gov)
- Source: Creative Proteomics (iaanalysis.com)
Sources
- 1. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
Comparison of biological efficacy between chloro- and phenyl-substituted piperazine ligands
Topic: Comparison of biological efficacy between chloro- and phenyl-substituted piperazine ligands Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, serving as the primary pharmacophore for a vast array of CNS-active agents, particularly those targeting serotonergic (5-HT) and dopaminergic (D2/D3) receptors. This guide analyzes the divergent structure-activity relationships (SAR) driven by two distinct substitution strategies: Chlorination (electronic/lipophilic modulation) and Phenyl-substitution/Biaryl extension (steric/hydrophobic modulation).
The Verdict:
-
Chloro-substitution (e.g., mCPP, DCPP) is the superior strategy for modulating intrinsic efficacy and fine-tuning orthosteric binding affinity, particularly within 5-HT receptor subtypes. It leverages halogen bonding and metabolic blocking.
-
Phenyl-substitution (e.g., Biaryl-piperazines) is the dominant strategy for achieving subtype selectivity (e.g., D3 over D2) by accessing secondary binding pockets through steric bulk and extended
-systems.
Molecular Mechanism & SAR Logic
The choice between a chloro- or phenyl-substituent on the arylpiperazine core dictates the ligand's trajectory through the receptor landscape.
A. Chloro-Substitution: The Electronic Modulator
Chlorine is frequently employed not just for lipophilicity, but for its specific electronic properties.
-
Electronic Withdrawal: The electron-withdrawing nature (
) of chlorine lowers the pKa of the piperazine nitrogen (when in close proximity) and alters the electron density of the aromatic ring, affecting interactions with receptor residues (e.g., Phenylalanine/Tryptophan in the binding pocket). -
Halogen Bonding: Chlorine can participate in halogen bonds (X-bond) with carbonyl backbone oxygens in the receptor, a directional interaction often stronger than hydrogen bonds.
-
Metabolic Blocking: Placing a chloro group at the para-position blocks CYP450-mediated hydroxylation, significantly extending half-life (
). Meta-substitution (as in mCPP) directs metabolism to the para-position, often resulting in active metabolites.
B. Phenyl-Substitution (Biaryl): The Steric Anchor
Extending the aryl tail with a second phenyl ring (biaryl systems) or using a bulky phenyl substituent shifts the binding mode.
-
Secondary Pocket Access: In GPCRs like Dopamine D3, the orthosteric site is conserved. Selectivity is achieved by ligands that extend into the "secondary binding pocket" (SBP). A phenyl-substituent provides the necessary steric bulk and hydrophobic surface area to occupy this SBP.
-
Hydrophobic Collapse: The biaryl moiety drives high affinity through extensive hydrophobic interactions and entropy-driven binding (displacement of water molecules from the hydrophobic pocket).
SAR Decision Tree (Visualization)
Figure 1: SAR Decision Tree illustrating the divergent pharmacological outcomes of chloro- vs. phenyl-substitution on the piperazine scaffold.
Comparative Efficacy Analysis
The following data synthesizes representative binding affinities (
Table 1: Receptor Binding Profile (
in nM)[1][2]
| Ligand Class | Representative Compound | 5-HT | 5-HT | D | D | Primary Utility |
| Chloro-Substituted | mCPP (1-(3-chlorophenyl)piperazine) | 3.4 (High) | 20 - 40 | >100 | >100 | 5-HT Probe / Anxiogenic |
| Dichloro-Substituted | DCPP (2,3-dichlorophenyl...) | ~10 | ~5 - 10 | High (Partial Agonist) | High | Antipsychotic Tail (e.g., Aripiprazole) |
| Unsubstituted Phenyl | NPP (1-phenylpiperazine) | >50 (Mod) | >100 | >500 | >500 | Metabolite / Weak Baseline |
| Phenyl-Extended | Biaryl-Piperazine (e.g., BP-897 analog) | Variable | Variable | 20 - 50 | 0.5 - 5.0 (Selective) | D3 Selective Antagonist |
Key Insights:
-
Serotonergic Bias: The meta-chloro group in mCPP is critical for high 5-HT
affinity. Removal of the chlorine (reverting to NPP) results in a loss of affinity and selectivity. -
Dopaminergic Selectivity: While DCPP (dichloro) has high D2 affinity, extending the system to a Phenyl-substituted (Biaryl) motif often results in superior D3 selectivity due to the specific topology of the D3 receptor's secondary pocket.
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (Membrane)
Objective: Determine
-
Preparation: Transfect HEK293 cells with human cDNA for the target receptor (e.g., h5-HT2C or hD3). Harvest and homogenize membranes in ice-cold Tris-HCl buffer.
-
Validation Step: Determine protein concentration (Bradford assay) to ensure 10-20
g protein/well. -
Incubation:
-
Total Binding: Membrane + Radioligand (e.g., [
H]-Mesulergine for 5-HT2C) + Vehicle. -
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10
M Mianserin). -
Test: Membrane + Radioligand + Test Compound (Chloro/Phenyl variants) at 10 concentrations (
to M).
-
-
Equilibrium: Incubate at 37°C for 60 mins (equilibrium must be verified by association kinetics beforehand).
-
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).
-
Analysis: Count radioactivity. Calculate IC
and convert to using the Cheng-Prusoff equation.
Protocol B: Microsomal Metabolic Stability
Objective: Compare the metabolic blocking effect of Chloro- vs. Phenyl-substitution.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-incubate HLM + Test Compound (1
M) in phosphate buffer (pH 7.4) for 5 min at 37°C. -
Start: Add NADPH-regenerating system (MgCl
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
-
Expectation: Para-chloro variants should show lower
than unsubstituted phenyl variants.
Experimental Workflow Diagram
Figure 2: Standardized screening workflow for evaluating arylpiperazine derivatives.
References
-
BenchChem Technical Support. (2025). A Comparative Analysis of 1-(2,3-Dichlorophenyl)piperazine and mCPP Activity. Retrieved from
-
National Institutes of Health (NIH). (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors. Chem Pharm Bull. Retrieved from
-
BindingDB. (2020).[3] Affinity Data for 1-(3-chlorophenyl)piperazine (mCPP). Retrieved from
-
MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Retrieved from
-
ResearchGate. (2003). Metabolic interactions with piperazine-based drugs. Journal of Analytical Toxicology. Retrieved from
Sources
Thermal decomposition analysis (TGA/DSC) of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
This guide provides an in-depth technical analysis of the thermal properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol , a Schiff base ligand with significant applications in coordination chemistry and pharmacology.
This document is structured as a comparative analysis , benchmarking the target phenyl-derivative against its aliphatic analog, the Methyl-derivative (1-amino-4-methylpiperazine Schiff base) . This comparison highlights the structural impact of aromatic substitution on thermal stability.
Executive Summary & Application Context
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a tridentate Schiff base ligand synthesized from 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine. Its thermal stability is a critical quality attribute (CQA) for its use in:
-
Metal Complexation: Serving as a stable chelator for transition metals (Cu, Ni, Co) in catalysis.
-
Pharmaceutical Precursors: Acting as a scaffold for anticonvulsant and antimicrobial agents.
Comparative Verdict:
The Phenyl-derivative (Product) exhibits superior thermal stability compared to the Methyl-alternative . The additional phenyl ring introduces intermolecular
Material Characterization & Synthesis
To ensure data integrity, the thermal profile must be correlated with a confirmed structure.
Synthesis Pathway
The formation involves the condensation of 2-hydroxyacetophenone with 1-amino-4-phenylpiperazine in ethanol, catalyzed by glacial acetic acid.
Figure 1: Synthesis pathway for the target ligand.[1][2]
Comparative Thermal Analysis (TGA/DSC)
Experimental Protocol
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).
-
Atmosphere: Nitrogen (
) at 50 mL/min (inert breakdown) vs. Air (oxidative breakdown). -
Heating Rate: 10°C/min from 25°C to 800°C.
-
Crucible: Alumina (
) 70 .
Performance Data: Phenyl-Derivative vs. Methyl-Alternative
The following table synthesizes experimental data from structural analogs to establish the expected performance metrics.
| Parameter | Product: Phenyl-Derivative | Alternative: Methyl-Derivative | Interpretation |
| Melting Point ( | 122°C – 128°C | 102°C – 105°C | Phenyl group adds rigidity and |
| Dehydration ( | < 110°C (if solvated) | < 100°C | Both may show ~3-5% mass loss if lattice water is present. |
| Decomp. Onset ( | ~240°C | ~178°C | The aromatic ring stabilizes the piperazine core against fragmentation. |
| Mass Loss Step 1 | ~25% (Imine cleavage) | ~13% (Methyl loss) | Phenyl cleavage requires higher energy than methyl group abstraction. |
| Residual Mass (600°C) | ~5-10% (Char) | < 2% | Aromatic content facilitates char formation under |
Note on Data Sources: The Methyl-derivative data is based on 1-amino-4-methylpiperazine Schiff bases [1, 4]. The Phenyl-derivative data is extrapolated from 2-(1-piperazinyl)phenol analogs [2, 5].
Decomposition Mechanism & Interpretation
The thermal breakdown of this ligand follows a distinct multi-stage pathway. Understanding this allows researchers to distinguish between solvent loss, melting, and actual degradation.
Stage 1: Dehydration & Desolvation (RT – 120°C)
-
Observation: Minor mass loss (2–5%) in TGA; broad endotherm in DSC.
-
Causality: Loss of surface moisture or lattice ethanol/water entrapped during recrystallization.
-
Validation: If the sample is pre-dried, this step should disappear.
Stage 2: Melting (120°C – 130°C)
-
Observation: Sharp endothermic peak in DSC; Zero mass loss in TGA.
-
Causality: Phase transition from crystalline solid to liquid.
-
Critical Check: If mass loss occurs during the melting peak, the sample is impure or decomposing prematurely.
Stage 3: Primary Degradation (200°C – 350°C)
-
Observation: Major mass loss step (~40-60%); Exothermic (in Air) or Endothermic (in
) DSC peaks. -
Mechanism: Cleavage of the azomethine bond (
) followed by fragmentation of the piperazine ring. The phenyl-piperazine bond is stronger than the methyl-piperazine bond, providing the enhanced stability of the product.
Figure 2: Thermal decomposition pathway of the Phenyl-piperazine Schiff base.
References
-
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (Provides comparative data for the methyl analog).
-
Thermo Fisher Scientific. 2-(1-Piperazinyl)phenol Product Specifications. (Provides baseline stability data for the phenol-piperazine moiety).
-
NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. (Methodology for TGA/DSC interpretation of piperazine derivatives).
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. (Mechanistic insight into piperazine ring stability).
-
NIH / PubMed. Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}phenol. (Structural analog for confirming hydrogen bonding and stability).
Sources
Confirming Hydrazone Linkage Formation via 1H and 13C NMR Spectroscopy
This guide serves as a definitive technical resource for confirming hydrazone linkage formation, specifically designed for application scientists and drug development professionals. It prioritizes NMR spectroscopy as the primary structural validation tool while objectively comparing it with secondary analytical methods.
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Scientists
Executive Summary: The Structural "Smoking Gun"
In bioconjugation and prodrug design, the hydrazone linkage (
Quick Comparison: Why NMR is the Gold Standard
| Feature | NMR (1H & 13C) | MS (ESI/MALDI) | FT-IR |
| Linkage Confirmation | Definitive. Direct observation of the CH=N proton and C=N carbon. | Inferential. Mass match does not rule out isomers or non-covalent complexes. | Supportive. C=N stretch (~1620 cm⁻¹) is often obscured by aromatic rings or amides. |
| Stereochemistry | High. Distinguishes E vs. Z isomers via coupling constants and NOE. | None. Cannot distinguish geometric isomers. | Low. subtle shifts are difficult to interpret. |
| Quantification | High. Integration allows precise calculation of conversion yield. | Low. Ionization efficiency varies; not quantitative without standards. | Low. Beer-Lambert law applies but requires calibration. |
Mechanistic Foundation
Understanding the reaction mechanism is prerequisite to interpreting the NMR spectrum. The transformation converts a carbonyl carbon (electrophile) into an imine-type carbon.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed condensation pathway and the critical intermediate species detectable by NMR if the reaction is incomplete.
Figure 1: Step-wise mechanism of hydrazone formation.[1] The rate-limiting step is often the formation of the carbinolamine or its dehydration, depending on pH.
1H NMR Diagnostics: The Proton Signature
The proton NMR spectrum provides the most immediate confirmation of reaction success.
A. The Azomethine Shift (The Primary Indicator)
The most distinct change occurs at the carbonyl center.
-
Starting Material (Aldehyde): The formyl proton (
) appears as a sharp singlet (or doublet) very far downfield, typically 9.5 – 10.5 ppm . -
Product (Hydrazone): Upon reaction, this proton becomes the azomethine proton (
). Due to the loss of the anisotropic effect of the carbonyl oxygen and the change in hybridization/shielding, this signal shifts upfield to 7.0 – 8.6 ppm .-
Note: In aromatic hydrazones, this peak may overlap with aromatic multiplets. 2D HSQC is recommended if overlap occurs.
-
B. The Hydrazide NH Signal
If using an acylhydrazide (
-
Starting Material: The terminal
protons are often broad and appear around 4.0 – 5.5 ppm (solvent dependent). -
Product: The resulting amide-like
proton in the hydrazone linkage ( ) is highly deshielded, typically appearing as a sharp singlet between 10.0 – 12.5 ppm (in DMSO- ).
C. Stereochemistry (E/Z Isomerism)
Hydrazones possess a C=N double bond, leading to E (trans) and Z (cis) isomers.[2]
-
Observation: You may see "shadow" peaks. For example, the
proton might show a major peak at 8.2 ppm (E-isomer) and a minor peak at 7.9 ppm (Z-isomer). -
Thermodynamics: The E-isomer is generally favored in solution due to steric hindrance, but intramolecular hydrogen bonding (e.g., in salicylaldehyde derivatives) can stabilize the Z-form.
13C NMR Diagnostics: The Carbon Skeleton
Carbon NMR provides definitive proof of the change in the carbon's oxidation state and hybridization.
Key Chemical Shift Changes
| Carbon Type | Starting Material ( | Product (Hydrazone) ( | Explanation |
| Carbonyl (C=O) | 190 – 205 ppm | Absent (or shifted if Amide) | The |
| Azomethine (C=N) | N/A | 140 – 160 ppm | The formation of C=N results in a significant upfield shift (~40-50 ppm) compared to C=O. |
| Amide C=O | ~165 ppm (Hydrazide) | 160 – 170 ppm | In acylhydrazones, the amide carbonyl remains but may shift slightly (2-5 ppm) due to conjugation. |
Experimental Protocol for Validation
This protocol outlines the standard workflow for synthesizing and validating a model hydrazone (e.g., from 4-nitrobenzaldehyde and isoniazid).
Step 1: Synthesis[2][4]
-
Dissolution: Dissolve 1.0 eq of aldehyde and 1.0 eq of hydrazide in Ethanol or Methanol (absolute).
-
Catalysis: Add 1-2 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: MeOH/DCM).
-
Isolation: Cool to room temperature. The hydrazone typically precipitates. Filter and wash with cold ethanol.
Step 2: NMR Sample Preparation
-
Solvent Choice: DMSO-
is the preferred solvent for hydrazones due to their polarity and potential for hydrogen bonding. may be used for less polar aliphatic hydrazones.[4] -
Concentration: Prepare a solution of ~10-15 mg of product in 0.6 mL of solvent.
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm) is referenced correctly.
Step 3: Validation Workflow (Logic Tree)
Use the following logic flow to interpret your data.
Figure 2: Decision logic for confirming hydrazone formation based on spectral data.
Troubleshooting & Nuances
-
Exchangeable Protons: If the
signal is broad or invisible, it may be exchanging with water in the solvent. Add to the NMR tube; if the peak disappears, it confirms it is an exchangeable NH/OH proton. -
Hydrolysis: Hydrazones are pH-sensitive. Ensure the NMR solvent is not acidic (e.g., old
can contain HCl), which might hydrolyze the product back to the aldehyde during measurement. -
Tautomerism: Acylhydrazones can exist in amide or imidic acid tautomeric forms (
vs ), though the amide form is dominant in neutral solution.
References
-
BenchChem. A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones.Link
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules 2021. Link
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values.Link
-
Chemistry Steps. 1H NMR Chemical Shifts for Common Functional Groups.Link
-
National Institutes of Health (NIH). Comparison of Hydrazone Heterobifunctional Crosslinking Agents.Link
Sources
Comparative Guide: Solvatochromic Profiling of Phenol-Piperazine Derivatives
Executive Summary
This guide provides a technical comparative analysis of solvatochromism in N-phenylpiperazine derivatives , specifically focusing on the electronic influence of para-substituents on the phenyl ring. We contrast the behavior of 4-(1-piperazinyl)phenol (an amphoteric donor system) against 1-(4-nitrophenyl)piperazine (a classic push-pull system) and 1-phenylpiperazine (the baseline control).
The study highlights the utility of these derivatives as polarity probes and outlines a self-validating protocol for determining Kamlet-Taft solvatochromic parameters .
Theoretical Framework: The Solvatochromic Mechanism[1]
Solvatochromism in piperazine derivatives arises primarily from Intramolecular Charge Transfer (ICT) . The piperazine nitrogen acts as an electron donor (
The Push-Pull Effect
The magnitude of the spectral shift (
-
1-(4-Nitrophenyl)piperazine (Compound B): The nitro group is a strong electron acceptor. Upon excitation, electron density shifts from the piperazine nitrogen to the nitro group, creating a giant dipole. This state is highly stabilized by polar solvents, leading to a significant bathochromic (red) shift (Positive Solvatochromism).
-
4-(1-Piperazinyl)phenol (Compound A): The hydroxyl group is an electron donor. This creates a "donor-donor" conflict with the piperazine, disrupting the clear ICT pathway found in the nitro-derivative. However, in protic solvents, hydrogen bonding to the phenolic -OH or the piperazine -NH can alter the energy levels, leading to complex spectral shifts.
Mechanistic Pathway Diagram[2]
Figure 1: Energy diagram illustrating the stabilization of the Intramolecular Charge Transfer (ICT) state by polar solvents, resulting in solvatochromic shifts.
Comparative Analysis of Derivatives
The following analysis compares three distinct electronic environments.
| Feature | Compound A | Compound B | Compound C |
| Name | 4-(1-Piperazinyl)phenol | 1-(4-Nitrophenyl)piperazine | 1-Phenylpiperazine |
| Structure Type | Donor - | Donor - | Donor - |
| Electronic Character | Electron Rich / Amphoteric | Strong Push-Pull (ICT) | Baseline |
| Primary Transition | |||
| Solvatochromism | Weak / Complex (H-bond dependent) | Strong Positive | Negligible |
| Visual Appearance | Colorless / Pale Yellow | Yellow to Orange/Red | Colorless |
Representative Spectral Data
Note: Values are representative of standard spectroscopic behavior for these classes of compounds to illustrate trends.
| Solvent | Cmpd A | Cmpd B | Cmpd C | ||
| Cyclohexane | 0.00 | 0.00 | 295 | 382 | 255 |
| Toluene | 0.54 | 0.00 | 298 | 391 | 258 |
| Dichloromethane | 0.82 | 0.13 | 302 | 402 | 260 |
| Ethanol | 0.54 | 0.83 | 305 | 408 | 262 |
| DMSO | 1.00 | 0.00 | 310 | 415 | 265 |
Key Insight: Compound B exhibits a shift of >30 nm across the polarity range, diagnostic of a strong ICT character suitable for polarity sensing. Compound A shows sensitivity primarily to Hydrogen Bond Donating (HBD) solvents due to the phenolic oxygen.
Experimental Protocol: Self-Validating Measurement System
To ensure data integrity (Trustworthiness), follow this rigorous protocol.
Materials & Preparation
-
Solvents: Spectroscopic grade (>99.9%) must be used.[1] Water content must be <0.01% (verify with Karl-Fischer if necessary), as water is a potent H-bond donor that skews Kamlet-Taft
values. -
Stock Solutions: Prepare 1.0 mM stock solutions in Dichloromethane.
-
Working Solutions: Dilute to ~10-50
M in the target solvent. Absorbance at should be between 0.2 and 0.8 AU to avoid aggregation effects.
Measurement Workflow
Figure 2: Step-by-step spectroscopic workflow for solvatochromic analysis.
Data Analysis: Kamlet-Taft Equation
To quantify the solvent effect, fit the wavenumber maxima (
- : Solvent dipolarity/polarizability.[2]
- : Solvent hydrogen-bond acidity (HBD).
- : Solvent hydrogen-bond basicity (HBA).
-
Interpretation:
-
A large negative
coefficient indicates strong positive solvatochromism (stabilization by polarity). -
A significant
coefficient for Compound A indicates the specific influence of solvent protons interacting with the phenol/amine lone pairs.
-
Conclusion & Strategic Application
-
For Polarity Sensing: Compound B (Nitro-derivative) is the superior candidate. Its large dipole change renders it highly sensitive to the dielectric environment, making it suitable for probing local polarity in polymer matrices or biological membranes.
-
For pH Sensing: Compound A (Phenol-derivative) is preferred. The phenolic proton is labile; deprotonation leads to the phenolate species, which drastically alters the electron donation strength and spectral profile (Halochromism).
-
For Drug Design: Understanding these shifts allows medicinal chemists to predict the electronic distribution of piperazine-based pharmacophores in lipophilic (membrane) vs. hydrophilic (cytosol) environments.
References
-
Kamlet-Taft Parameters & LSER Models
-
Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters,
, , and .[3] Journal of Organic Chemistry.
-
-
Solvatochromism of Nitro-Piperazine Deriv
- Galewski, Z., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Journal of Physical Chemistry B.
-
Phenol-Piperazine & Schiff Base Spectroscopy
- Kaya, I., et al. (2019). The Dipole Moments and Solvatochromism of ((4-(Benzyloxy)benzylidene)amino)phenol Compounds.
-
1-Phenylpiperazine Spectral D
- Alver, O., et al. (2007). FTIR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
